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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Phenethylpyridazin-3-amine: A Technical Guide

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound: 6-phenethylpyridazin-3-amine (CAS: 874338-84-8) Executive Summary In contemporary medicinal chemistry, the pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound: 6-phenethylpyridazin-3-amine (CAS: 874338-84-8)

Executive Summary

In contemporary medicinal chemistry, the pyridazine scaffold serves as a privileged pharmacophore due to its unique electronic properties, high dipole moment, and capacity for bidentate hydrogen bonding. 6-phenethylpyridazin-3-amine (CAS: 874338-84-8) is a highly versatile building block frequently utilized in the synthesis of complex therapeutics, including novel [1].

As a Senior Application Scientist, I have observed that successful integration of this intermediate into drug discovery pipelines requires a rigorous understanding of its physicochemical behavior. This whitepaper deconstructs the structural anatomy, physicochemical properties, and analytical characterization protocols for 6-phenethylpyridazin-3-amine, culminating in its application in late-stage transition-metal-catalyzed cross-coupling.

Structural and Electronic Anatomy

The molecular architecture of 6-phenethylpyridazin-3-amine (C₁₂H₁₃N₃) can be divided into three distinct functional domains, each contributing specific physicochemical and pharmacokinetic properties to the final drug candidate.

G Compound 6-phenethylpyridazin-3-amine Phenethyl Phenethyl Group (Lipophilic Anchor) Compound->Phenethyl Hydrophobic Interactions Pyridazine Pyridazine Ring (Rigid Scaffold) Compound->Pyridazine Electronic Tuning Amine 3-Amino Group (H-Bond Donor) Compound->Amine Reactivity & pKa

Fig 1. Structural domain mapping of 6-phenethylpyridazin-3-amine.

  • The Phenethyl Tail: Provides a flexible, lipophilic anchor that drives hydrophobic interactions with target protein binding pockets. It significantly elevates the overall partition coefficient (LogP).

  • The Pyridazine Core: A highly electron-deficient heteroaromatic ring. The adjacent nitrogen atoms (N1 and N2) create a strong localized dipole, which improves aqueous solubility compared to carbocyclic analogs while resisting cytochrome P450-mediated oxidative metabolism.

  • The 3-Amino Group: Acts as both a primary hydrogen-bond donor (HBD) and the primary site for synthetic functionalization (e.g., amidation, Buchwald-Hartwig coupling). The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyridazine ring, reducing its nucleophilicity compared to aliphatic amines.

Physicochemical Profile

Understanding the baseline physicochemical metrics is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and optimizing analytical chromatography.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₃N₃Baseline stoichiometric calculation.
Molecular Weight 199.25 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
CAS Number [2]Primary identifier for commercial sourcing.
Topological Polar Surface Area (TPSA) ~51.8 ŲOptimal for both gastrointestinal absorption and blood-brain barrier (BBB) penetration.
Predicted LogP (XLogP3) ~2.1Balanced lipophilicity; the phenethyl group offsets the polarity of the aminopyridazine core.
Predicted pKa (Conjugate Acid) ~5.4Protonation occurs at the ring nitrogen (N2), stabilized by resonance from the 3-amino group.
H-Bond Donors / Acceptors 1 / 2Compliant with standard drug-likeness parameters.

Analytical Characterization Protocols

To ensure scientific integrity, theoretical values must be empirically validated. Below are the self-validating experimental workflows designed to accurately measure the pKa and LogP of 6-phenethylpyridazin-3-amine.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Because 6-phenethylpyridazin-3-amine exhibits poor aqueous solubility in its neutral state (pH > 7), standard aqueous titration often leads to precipitation, skewing the inflection point. We utilize a Yasuda-Shedlovsky extrapolation method using methanol/water mixtures.

Step-by-Step Methodology:

  • System Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 1.0 mM solution of 6-phenethylpyridazin-3-amine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH v/v). Background ionic strength is maintained at 0.15 M using KCl to mimic physiological conditions.

  • Acidification: Lower the apparent pH (pH*) of the solution to ~2.5 using standardized 0.5 M HCl to ensure complete protonation of the pyridazine ring.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to exclude CO₂). Record the pH* after each 0.01 mL addition.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Gran plot method.

  • Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant of the respective MeOH/Water mixtures. The y-intercept of the linear regression yields the true aqueous pKa.

Protocol B: LogP Determination via RP-HPLC (OECD TG 117)

The traditional shake-flask method is prone to micro-emulsion artifacts, especially with amphiphilic or basic compounds. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, high-throughput alternative.

G Prep Prepare Analyte & Reference Standards in MeOH Inject Inject into RP-HPLC (C18 Column) Prep->Inject Elute Isocratic Elution (MeOH/Water buffer) Inject->Elute Measure Measure Retention Times (tr) Elute->Measure Calculate Calculate Capacity Factor (k') & Derive LogP Measure->Calculate

Fig 2. RP-HPLC workflow for the determination of partition coefficient (LogP).

Step-by-Step Methodology:

  • Reference Standards: Select 5-6 reference compounds with known LogP values spanning the expected range (e.g., aniline, benzyl alcohol, toluene, chlorobenzene).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Aqueous Buffer (e.g., 20 mM ammonium acetate, pH 7.4 to ensure the analyte is in its neutral, unprotonated state).

  • Chromatography: Inject the standards and the analyte onto a C18 column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min. Detect via UV at 254 nm.

  • Dead Time Measurement: Inject thiourea to determine the column dead time ( t0​ ).

  • Calculation: Calculate the capacity factor ( k′ ) for all compounds using the formula: k′=(tr​−t0​)/t0​ .

  • Validation: Construct a calibration curve by plotting log(k′) vs. known LogP of the standards. Interpolate the LogP of 6-phenethylpyridazin-3-amine from this curve.

Synthetic Utility: Buchwald-Hartwig Amination

A primary application of 6-phenethylpyridazin-3-amine is acting as an amine nucleophile in palladium-catalyzed C-N cross-coupling reactions. For instance, it has been successfully coupled with bromobenzamide derivatives to yield potent ANO6 inhibitors[1].

The Mechanistic Challenge: Aminopyridazines are notoriously difficult substrates for cross-coupling. The basic ring nitrogens can aggressively coordinate to the palladium center, forming stable, catalytically inactive "dead-end" complexes.

The Solution: To overcome this, the reaction necessitates a highly sterically hindered, electron-rich biaryl phosphine ligand, such as BrettPhos . The bulkiness of BrettPhos prevents the off-target coordination of the pyridazine nitrogens to the palladium center while simultaneously accelerating the rate-limiting reductive elimination step.

G Pd Pd2(dba)3 + BrettPhos (Active Catalyst) OxAdd Oxidative Addition (Aryl Halide) Pd->OxAdd Catalytic Cycle AmineCoord Amine Coordination (Substrate) OxAdd->AmineCoord Catalytic Cycle Deprot Deprotonation (Cs2CO3) AmineCoord->Deprot Catalytic Cycle RedElim Reductive Elimination (Product Formation) Deprot->RedElim Catalytic Cycle RedElim->Pd Catalytic Cycle

Fig 3. Buchwald-Hartwig cross-coupling catalytic cycle utilizing BrettPhos.

Standardized Coupling Protocol

Adapted from validated patent literature for ANO6 inhibitor synthesis[1].

  • Reagent Charging: To an oven-dried microwave vial, add 6-phenethylpyridazin-3-amine (1.0 equiv), the target aryl bromide (1.3 equiv), Pd₂(dba)₃ (0.1 equiv), BrettPhos (0.2 equiv), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a crimp cap equipped with a PTFE septum. Evacuate and backfill the vial with dry Argon three times.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (sparged with Argon for 30 minutes prior to use) to achieve a substrate concentration of ~0.2 M.

  • Reaction Execution: Heat the mixture in a microwave reactor at 120 °C for 90 minutes.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Google Patents. "Inhibitors of anoctamin 6 protein and uses thereof" (US20230080054A1). United States Patent Application.
  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Exploratory

"6-phenethylpyridazin-3-amine mechanism of action"

An In-depth Technical Guide to the Core Mechanism of Action of 6-phenethylpyridazin-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive explorati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Mechanism of Action of 6-phenethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of the novel chemical entity, 6-phenethylpyridazin-3-amine. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting the molecule's structural components—the pyridazin-3-amine core and the 6-phenethyl substituent—to postulate and rationalize its most probable biological targets and signaling pathway interactions. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this guide proposes several high-probability mechanistic hypotheses, including kinase inhibition and G-protein coupled receptor (GPCR) modulation. Each hypothesis is substantiated with a detailed, step-by-step experimental workflow designed for validation, providing a self-validating system for future research. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic potential of this and related compounds.

Introduction to 6-phenethylpyridazin-3-amine: A Molecule of Untapped Potential

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities[1][2]. The unique electronic properties of the adjacent nitrogen atoms in the six-membered ring, coupled with the potential for diverse substitutions, make it a versatile core for the design of novel therapeutics[3]. The compound of interest, 6-phenethylpyridazin-3-amine, combines this potent heterocyclic core with a phenethyl moiety, a common feature in many centrally and peripherally acting drugs[4][5]. The 3-amino group is also a critical functional group, often involved in key hydrogen bonding interactions with biological targets[3].

The amalgamation of these three structural features suggests that 6-phenethylpyridazin-3-amine is likely to possess significant biological activity. This guide will now delve into the most plausible mechanisms of action for this molecule, based on a thorough analysis of the current scientific literature on structurally related compounds.

Hypothesized Mechanisms of Action

Hypothesis 1: Kinase Inhibition

A substantial body of evidence points towards pyridazine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation[6][7][8][9]. The 3-amino-pyridazine scaffold, in particular, is a known hinge-binding motif in many kinase inhibitors[3].

Rationale:

  • Pyridazin-3-amine Core: This moiety can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP.

  • 6-phenethyl Substituent: The phenethyl group is well-suited to occupy the hydrophobic pocket adjacent to the ATP-binding site, a common feature of many kinase inhibitors that contributes to both potency and selectivity[10].

Potential Kinase Targets:

Based on the literature for related pyridazine compounds, potential kinase targets for 6-phenethylpyridazin-3-amine include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyridazine derivatives have demonstrated potent anti-angiogenic activity through the inhibition of VEGFR[3][6].

  • Bruton's Tyrosine Kinase (BTK): Imidazo[1,2-b]pyridazine derivatives have been identified as highly selective irreversible inhibitors of BTK[7].

  • Monopolar Spindle 1 (Mps1) Kinase: Imidazo[1,2-b]pyridazine derivatives have also been developed as potent and selective inhibitors of Mps1, a key regulator of the spindle assembly checkpoint[10].

  • Fms-like Tyrosine Kinase 3 (FLT3): Imidazo[1,2-b]pyridazine derivatives have shown nanomolar inhibitory activity against FLT3-ITD, a common mutation in acute myeloid leukemia[9].

  • IκB Kinase β (IKKβ): Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway, which is central to inflammation[8].

Experimental Validation Workflow:

A tiered approach is recommended to validate the kinase inhibition hypothesis, starting with broad screening and progressing to more specific cellular and in vivo assays.

dot

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Models Broad Kinase Panel Broad Kinase Panel IC50 Determination IC50 Determination Broad Kinase Panel->IC50 Determination Identify Hits Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Confirm Potency Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay Transition to Cellular Models Downstream Signaling Pathway Analysis Downstream Signaling Pathway Analysis Target Engagement Assay->Downstream Signaling Pathway Analysis Confirm Cellular Activity Cell Proliferation/Viability Assay Cell Proliferation/Viability Assay Downstream Signaling Pathway Analysis->Cell Proliferation/Viability Assay Assess Functional Outcome Pharmacokinetic Studies Pharmacokinetic Studies Cell Proliferation/Viability Assay->Pharmacokinetic Studies Transition to In Vivo Studies Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Establish Exposure-Response Efficacy Studies Efficacy Studies Pharmacodynamic Studies->Efficacy Studies Demonstrate In Vivo Target Modulation and Therapeutic Effect

Caption: Experimental workflow for validating kinase inhibition.

Detailed Protocols:

  • Protocol 1: Broad Kinase Panel Screening:

    • Prepare a stock solution of 6-phenethylpyridazin-3-amine in DMSO.

    • Submit the compound for screening against a broad panel of recombinant kinases (e.g., Eurofins KinaseProfiler™ or similar service) at a single concentration (e.g., 1 µM).

    • Analyze the percentage of inhibition data to identify potential "hit" kinases.

  • Protocol 2: IC50 Determination for Hit Kinases:

    • For each hit kinase, perform a dose-response assay using a suitable in vitro kinase assay format (e.g., ADP-Glo™, HTRF®).

    • Prepare serial dilutions of 6-phenethylpyridazin-3-amine.

    • Incubate the kinase, substrate, ATP, and compound for a defined period.

    • Measure the kinase activity and plot the percentage of inhibition against the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

  • Protocol 3: Cellular Target Engagement Assay:

    • Select a cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of 6-phenethylpyridazin-3-amine.

    • Perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm that the compound binds to the target kinase in a cellular context.

  • Protocol 4: Downstream Signaling Pathway Analysis (Western Blotting):

    • Treat the selected cell line with 6-phenethylpyridazin-3-amine at concentrations around its cellular IC50.

    • Prepare cell lysates at different time points.

    • Perform Western blotting to analyze the phosphorylation status of known downstream substrates of the target kinase. A reduction in the phosphorylation of the substrate would indicate target inhibition.

Table 1: Hypothetical Quantitative Data for Kinase Inhibition

Kinase TargetIn Vitro IC50 (nM)Cellular IC50 (nM)
VEGFR250250
BTK15100
Mps1100500
FLT3-ITD25150
IKKβ75400
Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

The phenethylamine scaffold is a well-known pharmacophore for a variety of GPCRs, particularly those in the central nervous system[4][5]. The phenethyl moiety of 6-phenethylpyridazin-3-amine may allow it to interact with certain GPCRs.

Rationale:

  • Phenethylamine Substructure: The core phenethylamine structure is present in numerous neurotransmitters and psychoactive drugs that target GPCRs[5].

  • Trace Amine-Associated Receptors (TAARs): Phenethylamine is an endogenous agonist for TAAR1[5][11]. It is plausible that 6-phenethylpyridazin-3-amine could also interact with this or other TAARs.

  • Opioid Receptors: The N-phenethyl group is a key feature of potent µ-opioid receptor agonists like fentanyl, where it interacts with a hydrophobic pocket in the receptor[12][13].

Experimental Validation Workflow:

dot

G cluster_0 Tier 1: In Vitro Binding Assays cluster_1 Tier 2: In Vitro Functional Assays Radioligand Binding Assay Radioligand Binding Assay Ki Determination Ki Determination Radioligand Binding Assay->Ki Determination Determine Affinity cAMP Assay cAMP Assay Ki Determination->cAMP Assay Assess Functional Activity Calcium Flux Assay Calcium Flux Assay cAMP Assay->Calcium Flux Assay β-Arrestin Recruitment Assay β-Arrestin Recruitment Assay Calcium Flux Assay->β-Arrestin Recruitment Assay

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Foundational

In Vitro Biological Screening of 6-Phenethylpyridazin-3-Amine Derivatives: A Technical Guide for ANO6/TMEM16F Inhibition

Executive Summary & Mechanistic Rationale The compound 6-phenethylpyridazin-3-amine serves as a critical synthetic intermediate and core pharmacophore in the development of novel small-molecule inhibitors targeting the A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6-phenethylpyridazin-3-amine serves as a critical synthetic intermediate and core pharmacophore in the development of novel small-molecule inhibitors targeting the Anoctamin 6 (ANO6) protein[1]. As drug discovery pivots toward complex membrane proteins, screening scaffolds derived from 6-phenethylpyridazin-3-amine requires a highly specialized, multi-tiered in vitro biological workflow.

ANO6, also designated as 2, is a unique cell membrane protein that functions simultaneously as a Ca²⁺-activated non-selective ion channel and a Ca²⁺-dependent phospholipid scramblase[2]. Its scramblase activity facilitates the rapid externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This PS exposure is a critical "eat-me" signal and structural catalyst implicated in3[3],4[4], and 5[5].

Because small molecules can theoretically block the ion channel pore without inhibiting the scramblase function (or vice versa), evaluating 6-phenethylpyridazin-3-amine derivatives demands a dual-assay paradigm[6].

ANO6_Mechanism Ca Intracellular Ca2+ Elevation (Ionomycin >10 µM) ANO6 ANO6 / TMEM16F (Dual-Function Protein) Ca->ANO6 Activates Channel Ion Channel Activity (Halide Influx) ANO6->Channel Scramblase Phospholipid Scramblase (PS Externalization) ANO6->Scramblase Inhibitor 6-phenethylpyridazin-3-amine Derivatives Inhibitor->ANO6 Blocks YFP YFP Quenching Assay (Primary Screen) Channel->YFP Measured by LactC2 Lact-C2 Flow Cytometry (Secondary Screen) Scramblase->LactC2 Measured by

Fig 1. Mechanism of ANO6 activation and dual-pathway screening for targeted inhibitors.

Primary Screening: High-Throughput YFP Quenching Assay

The primary high-throughput screen (HTS) evaluates the ion channel activity of ANO6. This assay relies on Fischer Rat Thyroid (FRT) or HEK293 cells stably co-expressing human ANO6 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (H148Q/I152L/F46L)[2].

Causality & Expert Rationale: Unlike its paralog ANO1, ANO6 has a notoriously low sensitivity to intracellular calcium, requiring [Ca²⁺]i > 10 µM for half-maximal activation[3]. Therefore, standard physiological stimulation is insufficient in vitro; the calcium ionophore ionomycin must be used at high concentrations (10 µM) to force channel opening[2]. Once open, the channel permits the influx of iodide (I⁻) or thiocyanate (SCN⁻), which rapidly quenches the YFP fluorescence[7]. Effective 6-phenethylpyridazin-3-amine derivatives will prevent this quenching by blocking the channel pore or locking the protein in a closed conformation.

Step-by-Step Protocol: YFP Quenching
  • Cell Preparation: Seed FRT-ANO6-YFP cells into 96-well black-walled, clear-bottom microplates at a density of 2 × 10⁴ cells/well. Incubate for 48 hours at 37°C to ensure robust expression[2].

  • Washing (Critical Step): Wash cells twice with 200 µL of PBS. Self-Validation: Residual chloride in standard culture media competes with iodide for channel permeation, artificially lowering the quenching rate. Complete removal of extracellular chloride is mandatory.

  • Compound Incubation: Add 6-phenethylpyridazin-3-amine derivatives (serially diluted from 10 µM to 1 nM) in 50 µL PBS. Include 0.1% DMSO as a vehicle control and 10 µM Niclosamide as a positive control[8]. Incubate for 10–15 minutes at room temperature[2].

  • Fluorescence Kinetic Reading: Transfer the plate to a microplate reader equipped with dual syringe fluidics. Record baseline fluorescence (Ex: 500 nm, Em: 535 nm) for 2 seconds.

  • Stimulation & Quenching: Inject 50 µL of an activation buffer containing 100 mM NaI and 20 µM ionomycin (final assay concentration: 50 mM NaI, 10 µM ionomycin)[2].

  • Data Acquisition: Record fluorescence continuously for 14 seconds post-injection. Calculate the initial quenching rate (dF/dt) to determine the IC₅₀ values.

Secondary Screening: Phosphatidylserine (PS) Externalization Assay

Compounds that successfully inhibit the ion channel must be orthogonally validated for their ability to block ANO6's primary pathological driver: phospholipid scrambling [4].

Causality & Expert Rationale: Historically, Annexin V is used to detect exposed PS. However, Annexin V binding strictly requires ~2 mM extracellular Ca²⁺. Because ANO6 activation in this assay requires artificially manipulating calcium fluxes with ionomycin, using a Ca²⁺-dependent probe introduces severe confounding variables. Therefore, this protocol utilizes Lactadherin (Lact-C2) , a structural protein that binds to PS in a strictly Ca²⁺-independent manner[1].

Step-by-Step Protocol: Lact-C2 Flow Cytometry
  • Cell Preparation: Seed HEK293T cells stably expressing ANO6 in 12-well plates. Grow to 80% confluence.

  • Pre-treatment: Replace media with Ca²⁺-free Tyrode’s buffer. Pre-incubate cells with the hit compounds (e.g., 6-phenethylpyridazin-3-amine derivatives) for 20 minutes at 37°C.

  • Activation: Add 10 µM ionomycin supplemented with 2 mM CaCl₂ to trigger massive Ca²⁺ influx and initiate PS scrambling[2]. Incubate for exactly 15 minutes.

  • Staining: Harvest cells gently using a non-enzymatic dissociation buffer (avoid trypsin, which cleaves surface proteins). Resuspend in PBS containing 1 µg/mL FITC-conjugated Lact-C2[1] and 1 µg/mL Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze 10,000 events per sample.

    • Self-Validation: Gate out PI-positive cells. PI positivity indicates membrane rupture (necrosis/late apoptosis), which passively exposes PS independent of ANO6 scramblase activity. True ANO6-mediated scrambling must be measured exclusively in the PI-negative population.

Orthogonal Validation & Screening Workflow

To rule out off-target effects (e.g., compounds acting as calcium chelators rather than true ANO6 inhibitors), lead candidates must undergo whole-cell patch-clamp electrophysiology[4].

Screening_Workflow Comp Compound Library (6-phenethylpyridazin-3-amine) HTS Primary Screen: YFP Quenching Assay Comp->HTS Sec Secondary Screen: PS Scrambling (Lact-C2) HTS->Sec IC50 < 1 µM Ortho Orthogonal Validation: Patch Clamp Sec->Ortho Confirmed Hit Lead Candidate Selection Ortho->Hit

Fig 2. Step-by-step in vitro screening cascade for 6-phenethylpyridazin-3-amine derivatives.

Quantitative Data Interpretation

When screening a library based on the 6-phenethylpyridazin-3-amine scaffold, data should be aggregated to compare channel inhibition, scramblase inhibition, and general cytotoxicity. A highly optimized derivative will show potent inhibition across both functional assays without disrupting baseline cell viability.

Table 1: Representative Screening Profile of 6-Phenethylpyridazin-3-Amine Derivatives

Compound IDStructure CoreYFP Quenching IC₅₀ (µM)PS Scrambling (Lact-C2) IC₅₀ (µM)Patch Clamp IC₅₀ (µM)Cell Viability CC₅₀ (µM)
Parent Scaffold 6-phenethylpyridazin-3-amine12.5015.4011.80> 100
Derivative A Substituted Pyridazine0.850.920.88> 50
Derivative B Substituted Pyridazine0.150.220.18> 50
Niclosamide Salicylanilide (Control)0.951.100.8512.5

Note: Niclosamide is utilized as a benchmark pan-TMEM16 inhibitor[8], though its narrow therapeutic window (CC₅₀ = 12.5 µM) highlights the necessity for developing safer, highly selective 6-phenethylpyridazin-3-amine analogs.

References

  • Inhibitors of anoctamin 6 protein and uses thereof.
  • Amelioration of SARS-CoV-2 infection by ANO6 phospholipid scramblase inhibition. PubMed Central (PMC).
  • Pharmacological Inhibition and Activation of the Ca2+ Activated Cl− Channel TMEM16A. PubMed Central (PMC).
  • TMEM16F phospholipid scramblase regulates tumorigenesis by modulating the tumor immune microenvironment. PNAS.
  • Targeting of Intracellular TMEM16 Proteins to the Plasma Membrane and Activ

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Exploratory

A Technical Guide to Investigating the Therapeutic Targets of 6-phenethylpyridazin-3-amine: A Scaffold-Based Approach

Executive Summary The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this six-membered aromatic ring, containing two adjacent nitrogen atoms, have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] Within this class, the 3-aminopyridazine moiety is a particularly significant structural feature, present in several approved drugs and clinical candidates, highlighting its importance for effective drug-target interactions.[3]

This technical guide focuses on the specific, yet under-explored, molecule 6-phenethylpyridazin-3-amine . In the absence of direct experimental data for this compound, this document serves as an in-depth, predictive whitepaper. We will extrapolate its most probable therapeutic targets by analyzing the extensive structure-activity relationship (SAR) data from structurally analogous pyridazine derivatives. The objective is to provide a robust scientific rationale for target selection and to present a detailed experimental roadmap for the validation of these predictions, designed for researchers, medicinal chemists, and drug development professionals.

Analysis of the 6-phenethylpyridazin-3-amine Scaffold

The therapeutic potential of 6-phenethylpyridazin-3-amine can be logically dissected by examining its core components: the pyridazine ring, the 3-amino group, and the 6-phenethyl substituent.

  • The Pyridazine Core : Characterized by weak basicity and a high dipole moment, the pyridazine ring system is adept at engaging in π-π stacking and robust hydrogen-bonding interactions, which are critical for molecular recognition at a biological target.[3] Its inherent polarity can also confer favorable pharmacokinetic properties, such as reduced lipophilicity and lower potential for cytochrome P450 inhibition compared to a simple phenyl ring.[3]

  • The 3-Amino Group : This functional group is a crucial pharmacophoric element. Its hydrogen-bonding capability is essential for the activity of many pyridazine-based drugs.[3] Its presence is a recurring motif in compounds targeting kinases and other ATP-binding proteins.

  • The 6-phenethyl Substituent : This group consists of a phenyl ring connected to the pyridazine core by a two-carbon linker. This bulky, lipophilic substituent will significantly influence the compound's binding affinity and selectivity. Unlike the directly-linked 6-aryl groups found in many documented pyridazine derivatives[4][5], the ethyl linker provides conformational flexibility, allowing the phenyl group to explore deeper hydrophobic pockets within a target's binding site.

Based on this structural analysis and the wealth of literature on related compounds, the most promising therapeutic areas for 6-phenethylpyridazin-3-amine are predicted to be Oncology , Inflammation , and Neuroscience .

Prioritized Potential Therapeutic Targets

Target Class 1: Protein Kinases

The inhibition of protein kinases is the most strongly supported potential mechanism of action for this scaffold. Numerous pyridazine derivatives function as ATP-competitive kinase inhibitors, and the 3-aminopyridazine core is a key feature for this activity.[6][7]

  • Rationale : The dysregulation of kinase signaling is a hallmark of cancer and many inflammatory diseases. Pyridazine-based compounds have been successfully developed to target these pathways.[6][8][9]

  • High-Priority Kinase Targets :

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A critical regulator of angiogenesis, essential for tumor growth and metastasis. Several pyridazin-3-amine analogs are known to inhibit VEGFR-2.[1][4][7]

    • Phosphoinositide 3-kinase (PI3K)/Akt Pathway : This is a central signaling node for cell proliferation, survival, and metabolism. The pyridazine core is a key pharmacophore in various PI3K inhibitors.[6][9]

    • p38 Mitogen-Activated Protein (MAP) Kinase : A key enzyme in the inflammatory response, mediating the production of cytokines like TNF-α and IL-6. Pyrido[2,3-d]pyridazines have been identified as potent p38 kinase inhibitors.[8][10]

    • c-Jun N-terminal Kinase 1 (JNK1) & Cyclin-Dependent Kinase 2 (CDK2) : These kinases are involved in stress response and cell cycle regulation, respectively. Certain pyridazine derivatives have demonstrated inhibitory activity against both.[6]

The diagram below illustrates the VEGFR-2 signaling pathway, a primary hypothetical target for 6-phenethylpyridazin-3-amine in an oncology context.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerizes & Autophosphorylates PI3K PI3K VEGFR2->PI3K Dimerizes & Autophosphorylates Ras Ras VEGFR2->Ras Dimerizes & Autophosphorylates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-phenethylpyridazin-3-amine Inhibitor->VEGFR2 Inhibits (ATP-competitive) Overall_Workflow Compound 6-phenethylpyridazin-3-amine Phase1 Phase 1: Broad Profiling & Target Class ID Compound->Phase1 KinaseScreen Broad Kinase Panel Screen (Protocol 1) Phase1->KinaseScreen PhenoScreen Cell-Based Phenotypic Screen (e.g., Anti-inflammatory Assay) (Protocol 2) Phase1->PhenoScreen HitTriage Hit Triage & Prioritization KinaseScreen->HitTriage PhenoScreen->HitTriage Phase2 Phase 2: Target Validation & MoA HitTriage->Phase2 IC50 Biochemical IC50 Determination (Protocol 3) Phase2->IC50 CellularTarget Cellular Target Engagement Assay IC50->CellularTarget PathwayAnalysis Downstream Pathway Analysis (Western Blot - Protocol 4) CellularTarget->PathwayAnalysis LeadOpt Lead Optimization PathwayAnalysis->LeadOpt

Caption: Overall experimental workflow for target validation.

Phase 1: Broad Profiling and Target Class Identification

The initial goal is to cast a wide net to determine the most promising target class for the compound.

Protocol 1: Broad Kinase Profiling Screen

  • Objective : To identify potential kinase targets by screening the compound at a single high concentration against a large, diverse panel of human kinases.

  • Methodology :

    • Compound Preparation : Prepare a 10 mM stock solution of 6-phenethylpyridazin-3-amine in 100% DMSO.

    • Assay Provider : Engage a commercial provider (e.g., Eurofins Discovery, Promega) offering a broad kinase panel (e.g., KinaseProfiler™, Kinase-Glo®).

    • Screening : Request a screen at a final compound concentration of 10 µM against a panel of >400 human kinases. The assay should be run as a single-point determination in duplicate.

    • Data Analysis : The primary endpoint is the percent inhibition relative to a vehicle (DMSO) control. A common hit threshold is >50% inhibition.

  • Self-Validation & Causality : This unbiased screen provides a broad overview of the compound's selectivity. A selective hit against a few related kinases is more compelling than broad, non-specific activity. The results directly inform which kinase families to investigate further.

Table 1: Example Data Structure for Kinase Profiling Results

Target Kinase FamilyTarget Kinase% Inhibition @ 10 µMHit? (Y/N)
Tyrosine KinaseVEGFR-285.2%Y
Tyrosine KinasePDGFRβ78.5%Y
Tyrosine KinaseEGFR12.1%N
CMGCCDK2/CycA65.0%Y
MAPKp38α5.3%N
............

Protocol 2: Anti-Inflammatory Phenotypic Screen

  • Objective : To assess the compound's ability to suppress inflammatory responses in a cellular context.

  • Methodology :

    • Cell Culture : Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in appropriate media.

    • Plating : Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treatment : Pre-treat cells with a dose-response curve of 6-phenethylpyridazin-3-amine (e.g., 0.1 to 30 µM) for 1 hour. Include a vehicle (0.1% DMSO) control.

    • Stimulation : Stimulate the cells with Lipopolysaccharide (LPS) at 1 µg/mL for 18-24 hours to induce an inflammatory response. Leave one set of wells unstimulated as a negative control.

    • Endpoint Measurement : Collect the cell supernatant and measure the concentration of Nitric Oxide (NO) using the Griess Reagent Assay or TNF-α using a commercial ELISA kit.

    • Data Analysis : Normalize the data to the LPS-stimulated vehicle control and calculate the IC₅₀ value for the inhibition of NO or TNF-α production.

  • Self-Validation & Causality : A potent IC₅₀ value in this assay strongly suggests activity against an inflammatory pathway. This phenotypic result provides a functional validation that complements the target-based kinase screen.

Phase 2: Target Validation and Mechanism of Action (MoA)

Once high-priority hits are identified, the next phase is to confirm direct target engagement and elucidate the mechanism of action.

Protocol 3: In Vitro Kinase Assay (IC₅₀ Determination)

  • Objective : To quantify the potency of the compound against a specific kinase hit from the profiling screen (e.g., VEGFR-2).

  • Methodology :

    • Assay Platform : Utilize a biochemical assay format such as ADP-Glo™ (Promega) or a FRET-based assay (e.g., LanthaScreen™, Thermo Fisher). These assays measure the consumption of ATP or the phosphorylation of a substrate by the kinase.

    • Reagents : Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-GT peptide), and ATP.

    • Compound Titration : Prepare a 10-point, 3-fold serial dilution of 6-phenethylpyridazin-3-amine in DMSO, starting from a top concentration of 100 µM.

    • Reaction : Set up the kinase reaction according to the manufacturer's protocol, including the enzyme, substrate, ATP (at its Kₘ concentration), and the compound serial dilutions. Incubate for the recommended time (e.g., 60 minutes at room temperature).

    • Detection : Add the detection reagents to stop the reaction and generate a luminescent or fluorescent signal.

    • Data Analysis : Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation & Causality : This experiment directly measures the interaction between the compound and the purified enzyme, confirming it as a direct inhibitor. A low nanomolar IC₅₀ value indicates a potent interaction.

Protocol 4: Western Blotting for Downstream Pathway Inhibition

  • Objective : To confirm that the compound inhibits the target kinase's activity inside a relevant cell line, leading to a downstream effect.

  • Methodology :

    • Cell Line Selection : Choose a cell line where the target pathway is active and relevant (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, for VEGFR-2).

    • Serum Starvation : To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment. [6] 3. Treatment & Stimulation : Pre-treat the starved cells with various concentrations of 6-phenethylpyridazin-3-amine for 1-2 hours. Then, stimulate the cells with the appropriate growth factor (e.g., VEGF-A at 50 ng/mL) for a short period (e.g., 10-15 minutes) to activate the pathway.

    • Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [6] 5. Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting :

      • Block the membrane with 5% BSA in TBST.

      • Probe with a primary antibody against the phosphorylated form of a direct downstream substrate (e.g., anti-phospho-ERK for the VEGFR-2 pathway).

      • Strip and re-probe the membrane with an antibody for the total form of the protein (e.g., anti-total-ERK) to confirm equal loading. Also, probe for a loading control like β-actin.

    • Detection : Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Self-Validation & Causality : Observing a dose-dependent decrease in the phosphorylation of a downstream substrate upon compound treatment provides strong evidence of on-target activity in a cellular environment. This links the biochemical potency (IC₅₀) to a functional cellular outcome.

Conclusion

While 6-phenethylpyridazin-3-amine is a specific molecule without a documented biological profile, its chemical architecture provides a strong foundation for predicting its therapeutic potential. Based on extensive data from analogous 3-aminopyridazine derivatives, the most promising therapeutic targets lie within the protein kinase and inflammatory modulator families. Specifically, kinases such as VEGFR-2 and PI3K , and inflammatory mediators like COX-2 and cytokine production pathways , represent high-priority avenues for investigation.

The experimental roadmap detailed in this guide offers a logical, efficient, and self-validating workflow for moving from prediction to confirmation. By systematically employing broad profiling screens followed by rigorous biochemical and cell-based validation assays, researchers can effectively elucidate the mechanism of action of 6-phenethylpyridazin-3-amine and determine its potential as a lead compound for the development of novel therapeutics in oncology or inflammatory diseases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery.
  • G. S. C. Kumar, H. A. R. E. Ali, H. A. R. E. Ali, A. M. M. Youssef, A. M. M. Youssef, A. A. El-Malah, A. A. El-Malah, W. Wehbe, W. Wehbe, N. Kaushik-Basu, N. Kaushik-Basu, J. A. Kelly, J. A. Kelly, D. W. Boykin, D. W. Boykin, A. A. Hamel, A. A. Hamel, D. J. Wilson, D. J. Wilson, M. A. Cinelli, M. A. Cinelli, C. Peggion, C. Peggion, C. G. W. J. S. P. W. T. H. J. S. P. W. T. H. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & Suddek, G. M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini reviews in medicinal chemistry, 25(13), 988–1007. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Abdel-Maksoud, M. S., El-Gamal, K. M., El-Aal, A. A., & Ashour, H. M. (2019). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & pharmaceutical bulletin, 67(11), 1196–1207. [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from Slideshare. [Link]

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.
  • Abdel-Aziz, A. A.-M. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5, 125-143. [Link]

  • ResearchGate. (n.d.). Several pyridopyridazine derivatives with relevant therapeutic applications. Retrieved from ResearchGate. [Link]

  • Watterson, D. M., & Grum-Tokars, V. L. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Neuroscience letters, 318(1), 17–20. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from ResearchGate. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from Scholars Research Library. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from Organic Chemistry Portal. [Link]

  • De Sarro, G., Chimirri, A., De Sarro, A., Grasso, S., & Giusti, P. (1987). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Il Farmaco; edizione scientifica, 42(1), 21–32. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability Testing of 6-phenethylpyridazin-3-amine

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount to its success. Among these, aqueous solubility an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount to its success. Among these, aqueous solubility and chemical stability are foundational pillars that dictate the developability of a candidate molecule. This guide provides a comprehensive technical framework for the systematic evaluation of 6-phenethylpyridazin-3-amine, a novel pyridazine derivative.

The pyridazine ring, characterized by its weak basicity and high dipole moment, offers unique opportunities in drug design, potentially serving as a less lipophilic substitute for phenyl rings and influencing drug-target interactions through its hydrogen-bonding capacity.[1][2] The inherent polarity and other favorable physicochemical properties of pyridazines can be advantageous in drug discovery.[1] However, like any NCE, 6-phenethylpyridazin-3-amine must undergo rigorous testing to ascertain its suitability for formulation and clinical application.

This document, intended for researchers, scientists, and drug development professionals, outlines the core experimental protocols and the scientific rationale behind the solubility and stability assessment of 6-phenethylpyridazin-3-amine. By following these methodologies, a robust and reliable data package can be generated to inform critical decisions throughout the development lifecycle.

Section 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[3][4] Poor solubility can lead to erratic absorption, high inter-patient variability, and challenges in developing viable formulations.[3][5] This section details the protocols for determining both the kinetic and thermodynamic solubility of 6-phenethylpyridazin-3-amine.

Predicted Physicochemical Properties of 6-phenethylpyridazin-3-amine

A preliminary in-silico assessment of 6-phenethylpyridazin-3-amine's properties, based on its constituent moieties (pyridazine and phenethylamine), can guide the experimental design. The pyridazine nucleus is a colorless liquid miscible with water and possesses a high dipole moment.[2][6] The presence of the phenethyl group will likely increase the lipophilicity of the molecule. The amino group at the 3-position is expected to be a weak base. These predicted properties, including molar volume, hydration energy, and the partition coefficient (logP), are crucial for anticipating its behavior in aqueous and organic media.[7]

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9][10] This high-throughput method is invaluable during early-stage drug discovery for rapid screening of compound series.[8][9]

1.2.1. Experimental Protocol: Kinetic Solubility
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-phenethylpyridazin-3-amine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

  • Incubation and Precipitation Detection: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).[8] Monitor for precipitate formation using nephelometry or turbidimetry, which measure light scattering caused by insoluble particles.[4][8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[4][9] This "gold standard" method provides a more accurate and relevant measure for formulation development.[4]

1.3.1. Experimental Protocol: Thermodynamic Solubility
  • Preparation of Media: Prepare a panel of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[4]

  • Sample Preparation: Add an excess amount of solid 6-phenethylpyridazin-3-amine to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[4]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[8]

  • Quantification: Analyze the concentration of dissolved 6-phenethylpyridazin-3-amine in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][8]

Data Presentation: Solubility

Summarize the solubility data in a clear and concise table.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 Kinetic Solubility (pH 7.4)
Solubility (µg/mL) [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Solubility (µM) [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Experimental Workflow for Solubility Assessment

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer (pH 7.4) k_dilute->k_add k_incubate Incubate & Shake (1-2h) k_add->k_incubate k_detect Nephelometry/Turbidimetry k_incubate->k_detect k_result Kinetic Solubility Value k_detect->k_result t_start Solid 6-phenethylpyridazin-3-amine t_add Add Excess to Buffers (pH 1.2-7.4) t_start->t_add t_equilibrate Equilibrate (24-48h) t_add->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify HPLC-UV Analysis t_separate->t_quantify t_result Thermodynamic Solubility Profile t_quantify->t_result

Caption: Workflow for kinetic and thermodynamic solubility testing.

Section 2: Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors like temperature, humidity, and light.[11][12][13][14] These studies are essential for determining the retest period of the API and the shelf-life of the final drug product.[3][15]

Forced Degradation (Stress) Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the intrinsic stability of the molecule.[11][12][15][16] This information is also crucial for developing and validating stability-indicating analytical methods.[15][16][17] A "one-size-fits-all" approach is not appropriate for forced degradation studies; the conditions should be tailored to the molecule.[18]

2.1.1. Experimental Protocols: Forced Degradation

Expose solutions of 6-phenethylpyridazin-3-amine to the following stress conditions:

  • Acidic Hydrolysis: Treat the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.[19] This condition targets functional groups prone to acid-catalyzed hydrolysis.[19]

  • Basic Hydrolysis: Expose the compound to a strong base (e.g., 0.1 N NaOH) at an elevated temperature.[19] This is particularly aggressive towards esters and amides.[19]

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[19] This targets electron-rich moieties.[19]

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) to accelerate thermally induced reactions.[19]

  • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines. This involves exposure to a combination of visible and UV light.

For each condition, a control sample should be stored under ambient conditions. Samples should be analyzed at various time points to track the degradation of the parent compound and the formation of degradation products.

Long-Term Stability Studies

Formal stability studies are performed on at least three primary batches of the drug substance to establish a retest period.[3][11] The storage conditions and testing frequency are dictated by the International Council for Harmonisation (ICH) guidelines.[11][20]

2.2.1. Experimental Protocol: Long-Term Stability
  • Storage Conditions: Store samples of 6-phenethylpyridazin-3-amine in containers that mimic the proposed packaging under the following conditions as per ICH Q1A(R2):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[11]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions)[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[11]

  • Testing Frequency: Pull and analyze samples at specified time intervals. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11][12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11][12]

  • Analytical Testing: At each time point, the samples should be tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Data Presentation: Stability

Present the stability data in a tabular format, clearly indicating the storage conditions, time points, and analytical results.

Forced Degradation Results Summary

Stress Condition Duration % Degradation Major Degradants (if any)
0.1 N HCl, 60°C[e.g., 24h][Insert Data][Insert Data]
0.1 N NaOH, 60°C[e.g., 8h][Insert Data][Insert Data]
3% H₂O₂, RT[e.g., 48h][Insert Data][Insert Data]
Dry Heat, 80°C[e.g., 72h][Insert Data][Insert Data]
Photolytic[ICH Q1B][Insert Data][Insert Data]

Long-Term Stability Data (Example for 25°C/60% RH)

Time Point Assay (%) Total Impurities (%) Appearance
0 Months99.80.15White Crystalline Powder
3 Months[Insert Data][Insert Data][Insert Data]
6 Months[Insert Data][Insert Data][Insert Data]
9 Months[Insert Data][Insert Data][Insert Data]
12 Months[Insert Data][Insert Data][Insert Data]
Experimental Workflow for Stability Assessment

G cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term Stability Studies (ICH Q1A) fd_start 6-phenethylpyridazin-3-amine fd_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) fd_start->fd_conditions fd_analysis HPLC/LC-MS Analysis fd_conditions->fd_analysis fd_outcome Identify Degradation Pathways & Develop Stability-Indicating Method fd_analysis->fd_outcome lt_start API Batches (≥3) lt_storage Store at ICH Conditions (Long-term, Accelerated) lt_start->lt_storage lt_pull Pull Samples at Time Points lt_storage->lt_pull lt_test Test (Assay, Impurities, Appearance) lt_pull->lt_test lt_evaluate Evaluate Data lt_test->lt_evaluate lt_result Establish Retest Period & Storage Conditions lt_evaluate->lt_result

Caption: Workflow for forced degradation and long-term stability studies.

Section 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of small molecules and their impurities.

HPLC Method for 6-phenethylpyridazin-3-amine

Given the aromatic nature of the pyridazine and phenethyl groups, UV detection is expected to be suitable. The basic nature of the amino group will influence its retention on reversed-phase columns.

3.1.1. Example HPLC Conditions
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[21]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.[10][22]

  • Flow Rate: A typical flow rate would be 1.0 mL/min.[23]

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 250 nm) should be employed.[23]

  • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) will ensure reproducible retention times.[23]

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice, as it provides molecular weight information that is crucial for structure elucidation.[24]

Conclusion

The comprehensive solubility and stability testing of 6-phenethylpyridazin-3-amine, as outlined in this guide, is a critical endeavor in its journey from a promising new chemical entity to a potential therapeutic agent. A systematic approach, grounded in established scientific principles and regulatory guidelines, will generate a robust data package. This data will not only satisfy regulatory requirements but also provide invaluable insights for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life.[15][18] Ultimately, a thorough understanding of these fundamental physicochemical properties is indispensable for ensuring the quality, safety, and efficacy of the final drug product.[25]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Chambers, R. D., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Retrieved from [Link]

  • Physico-chemical parameters of pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Jones, G., & Thaller, V. (1969). Pyrido[2,3-d]pyridazine and Pyrido[3,4-d]pyridazine. Australian Journal of Chemistry, 22(8), 1733-1742. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. (n.d.). helago-sk.sk. Retrieved from [Link]

  • Manelfi, C., et al. (2019). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Kinetic Solubility. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. Retrieved from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Science Engineering and Technology. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). DDReg. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024, August 13). SIELC Technologies. Retrieved from [Link]

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). PMDA. Retrieved from [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (2025, March 26). MDPI. Retrieved from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA. Retrieved from [Link]

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Exploratory

Exploring the Chemical Space of 6-Substituted Pyridazines: A Technical Guide for Rational Drug Design

Executive Summary & Rationale In the pursuit of novel therapeutics, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on the strategic replacement of ubiquitous structural motifs. The pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the pursuit of novel therapeutics, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on the strategic replacement of ubiquitous structural motifs. The pyridazine (1,2-diazine) heterocycle has emerged as a highly privileged scaffold in modern medicinal chemistry 1. Specifically, 6-substituted pyridazines offer a versatile chemical space that serves as a compelling bioisosteric alternative to phenyl, pyridine, and purine rings.

This technical guide provides an in-depth analysis of the physicochemical advantages of the pyridazine core, details the causal logic behind its divergent synthetic functionalization, and outlines self-validating experimental protocols for generating 6-substituted pyridazine libraries.

Physicochemical Profiling: The Case for the Pyridazine Scaffold

The decision to incorporate a 6-substituted pyridazine into a lead compound is rarely arbitrary; it is driven by specific physicochemical deficits in earlier iterations of a drug candidate.

  • Dipole Moment & Molecular Recognition: Pyridazine possesses a remarkably high dipole moment (3.9 D) compared to pyridine (2.3 D) or pyrazine (0.6 D) 2. This pronounced polarity enhances both intermolecular target binding (via robust dipole-dipole and π-π stacking interactions) and intramolecular conformational control.

  • Aqueous Solubility & ADMET: The dual adjacent nitrogen atoms act as strong hydrogen bond acceptors. Replacing a lipophilic phenyl ring with a pyridazine significantly lowers the LogP, thereby improving aqueous solubility.

  • Toxicity Mitigation: The inherent polarity and electronic distribution of pyridazines contribute to a lower propensity for cytochrome P450 inhibition and a reduced risk of blocking the cardiac hERG potassium channel, a common cause of cardiotoxicity 1.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Aromatic Scaffolds

PropertyPhenyl RingPyridinePyridazineImpact on Drug Design
Dipole Moment (D) 0.02.33.9Enhances target affinity via π-π stacking
H-Bond Acceptors 012Improves target engagement
Lipophilicity (LogP) HighModerateLowIncreases aqueous solubility
hERG Inhibition Risk HighModerateLowImproves cardiovascular safety profile

Synthetic Exploration: Divergent Functionalization

The canonical starting material for exploring this chemical space is 3,6-dichloropyridazine 3. The logic behind utilizing this building block relies on the differential reactivity of the two chlorine positions once the initial symmetry is broken.

The Causality of Regioselectivity
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,2-diazine ring makes the halogens highly reactive towards nucleophiles (e.g., amines, alkoxides). When the first nucleophile is added at the 3-position, it donates electron density back into the ring via resonance.

  • Electronic Deactivation: This resonance significantly deactivates the remaining chlorine atom at the 6-position towards a second SNAr. This causal mechanism allows for strict regioselectivity and prevents over-substitution without requiring complex protecting group strategies.

  • Late-Stage Cross-Coupling: The deactivated 6-chloro position, while resistant to further SNAr, is perfectly primed for oxidative addition with Palladium(0). This allows for late-stage diversification via Suzuki-Miyaura cross-coupling to yield the final 6-substituted library 4.

SyntheticWorkflow A 3,6-Dichloropyridazine (Starting Material) B Regioselective SNAr (Amination) A->B NH3, Heat C 3-Amino-6-chloropyridazine (Intermediate) B->C D Suzuki-Miyaura Coupling (Pd-Catalyzed) C->D R-B(OH)2, Pd(dppf)Cl2 E 6-Substituted Pyridazine (Target Library) D->E F Validation: HPLC Purity & NMR E->F

Workflow for the divergent synthesis of 6-substituted pyridazines.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) and post-reaction quality assurance.

Protocol 1: Regioselective SNAr Amination

Objective: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3,6-dichloropyridazine in a minimal volume of ethanol in a pressure vessel.

  • Nucleophilic Addition: Add 5.0 equivalents of aqueous ammonia (28%). Causality: An excess of ammonia drives the equilibrium forward while the pressure vessel prevents the loss of volatile NH3 gas at elevated temperatures.

  • Thermal Activation: Seal the vessel and heat to 120°C for 12 hours.

  • Self-Validation (IPC): Sample the reaction mixture and analyze via TLC (UV 254 nm, Hexanes:EtOAc 1:1). The reaction is complete when the high-Rf starting material spot is entirely replaced by a lower-Rf product spot (due to increased polarity from the amine).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize from hot water to yield the pure intermediate.

  • Quality Control: Confirm purity via HPLC (>95% required before proceeding) and identity via 1H NMR (expect two distinct doublet signals for the pyridazine protons, confirming mono-substitution).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Late-stage functionalization to yield 6-substituted pyridazines 4.

  • Catalyst & Substrate Assembly: In a Schlenk flask, combine 1.0 eq of 3-amino-6-chloropyridazine, 1.2 eq of the desired boronic acid (R-B(OH)2), and 3.0 eq of potassium carbonate (K2CO3).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1). Causality: The biphasic system is critical; dioxane solubilizes the organic substrates, while water dissolves the inorganic base necessary for the transmetalation step.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Causality: The bidentate dppf ligand provides a wide bite angle, stabilizing the palladium intermediate and accelerating reductive elimination, which is vital for electron-deficient heterocyclic halides.

  • Reaction: Heat at 90°C under an inert argon atmosphere for 8 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Look for the disappearance of the intermediate mass and the emergence of the target [M+H]+ ion.

  • Purification & QC: Filter through Celite, extract with EtOAc, and purify via flash chromatography. Validate final structure via 13C NMR to ensure the C-B bond has successfully transitioned to a C-C bond.

Pharmacological Applications: Targeting Kinases

The 6-substituted pyridazine scaffold is frequently deployed as a purine bioisostere 5. Because the spatial arrangement of its nitrogen atoms mimics the imidazole ring of adenine, these compounds are highly effective as ATP-competitive kinase inhibitors 6.

By substituting the 6-position with various hydrophobic or functionalized groups, medicinal chemists can probe the deep hydrophobic pockets of Receptor Tyrosine Kinases (RTKs), achieving high selectivity and potency against oncogenic targets.

KinasePathway A Extracellular Signal B Receptor Tyrosine Kinase A->B Activation C ATP Binding Pocket B->C E Downstream Signaling C->E ATP Binding (Normal) F Cell Proliferation C->F Pathway Blocked D 6-Substituted Pyridazine D->C Competitive Inhibition

Mechanism of action for pyridazine-based competitive kinase inhibitors.

Conclusion

Exploring the chemical space of 6-substituted pyridazines provides a robust pathway for overcoming common attrition factors in drug development. By leveraging the predictable reactivity of 3,6-dichloropyridazine, researchers can rapidly generate diverse libraries that boast superior ADMET profiles, enhanced target engagement, and validated bioisosteric relationships.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). 1

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. National Institutes of Health (NIH). 6

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. RHHZ. 2

  • The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide. Benchchem. 5

  • 6-Propylpyridazin-3-amine synthesis and characterization. Benchchem. 4

  • Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. ZCPC. 3

Sources

Foundational

Preliminary Cytotoxicity Assessment of 6-Phenethylpyridazin-3-amine: A Technical Guide for Preclinical Profiling

As drug development increasingly targets complex membrane proteins and intracellular signaling cascades, the pyridazin-3-amine scaffold has emerged as a highly versatile pharmacophore. Specifically, 6-phenethylpyridazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex membrane proteins and intracellular signaling cascades, the pyridazin-3-amine scaffold has emerged as a highly versatile pharmacophore. Specifically, 6-phenethylpyridazin-3-amine and its derivatives are actively investigated for their roles as kinase inhibitors, Cathepsin C modulators [1], and targeted inhibitors of the Anoctamin 6 (ANO6/TMEM16F) calcium-activated lipid scramblase [2].

However, the lipophilic phenethyl substitution that enhances target affinity also increases the risk of non-specific membrane disruption and off-target mitochondrial toxicity. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard "kit-based" thinking. Here, we establish a self-validating, mechanistically grounded workflow for the preliminary cytotoxicity assessment of 6-phenethylpyridazin-3-amine, ensuring that your preclinical data is both robust and reproducible.

Mechanistic Rationale: Why Standard Assays Fail

When evaluating small molecules like 6-phenethylpyridazin-3-amine, relying solely on a single metabolic assay (like MTT) is a critical error. Pyridazin-3-amine analogs can exert biological effects by modulating various cellular signaling pathways [3]. If a compound directly inhibits mitochondrial reductases without causing immediate cell death, an MTT assay will yield a false positive for cytotoxicity.

Furthermore, because 6-phenethylpyridazin-3-amine is investigated as an inhibitor of TMEM16F—a protein responsible for phospholipid scrambling and phosphatidylserine (PS) externalization during ferroptotic cell death [4]—we must orthogonally validate metabolic viability against actual plasma membrane integrity.

To achieve this, our experimental design utilizes a tiered approach:

  • Tier 1 (Metabolic Viability): MTT or CellTiter-Glo to assess mitochondrial function and ATP production.

  • Tier 2 (Membrane Integrity): Lactate Dehydrogenase (LDH) release to quantify necrotic membrane rupture.

  • Tier 3 (Mechanistic Profiling): Annexin V/PI staining to evaluate TMEM16F-mediated PS scrambling and apoptosis [5].

CytotoxicityWorkflow A Compound Preparation (6-phenethylpyridazin-3-amine) C Tier 1: Metabolic Viability (MTT / CellTiter-Glo) A->C B Cell Line Selection (e.g., HEK293, HepG2) B->C D Tier 2: Membrane Integrity (LDH Release Assay) C->D If viability drops E Tier 3: Apoptosis/Scramblase (Annexin V / PI Staining) D->E Mechanistic profiling F Data Synthesis (IC50, CC50 Calculation) E->F

Caption: Tiered cytotoxicity assessment workflow for 6-phenethylpyridazin-3-amine.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; they include built-in checks to ensure that assay mechanics are functioning independently of the test compound's effects.

Protocol A: MTT Metabolic Viability Assay

Causality & Design: We utilize HepG2 (hepatotoxicity baseline) and HEK293 (general mammalian toxicity and high endogenous TMEM16F expression) cells. The final DMSO concentration must be strictly maintained below 0.5% [3]. Higher concentrations of DMSO act as permeation enhancers, artificially inflating the compound's apparent cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in a 96-well plate using 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock of 6-phenethylpyridazin-3-amine in 100% anhydrous DMSO. Perform serial dilutions in culture medium to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validating Controls:

    • Negative Control (100% Viability): Medium + 0.5% DMSO (Vehicle).

    • Positive Control (0% Viability): 100 µM Doxorubicin or 10% DMSO.

    • Background Control: Medium only (no cells) to subtract phenol red/media absorbance.

  • Treatment: Aspirate old media and apply 100 µL of the compound/control media. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This allows viable cells to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to dissolve the formazan. Shake for 10 minutes and read absorbance at 570 nm (reference wavelength 630 nm).

Protocol B: LDH Release Assay (Membrane Integrity)

Causality & Design: Because 6-phenethylpyridazin-3-amine targets membrane-associated proteins, we must verify if reductions in MTT viability are due to metabolic stasis or actual physical membrane rupture (necrosis/ferroptosis) [4].

Step-by-Step Workflow:

  • Preparation: Seed and treat cells identically to Protocol A.

  • Self-Validating Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Add 10 µL of 10x Lysis Buffer (Triton X-100 based) to dedicated control wells 45 minutes prior to the end of the 48-hour treatment.

  • Supernatant Transfer: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant to a fresh flat-bottom plate.

  • Enzymatic Reaction: Add 50 µL of the LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt) to each well. Incubate in the dark at room temperature for 30 minutes.

  • Readout & Normalization: Add 50 µL of Stop Solution. Read absorbance at 490 nm.

    • Calculation: Cytotoxicity (%)=Maximum OD−Spontaneous ODExperimental OD−Spontaneous OD​×100

Target Pathway Interference & Mechanistic Visualization

If 6-phenethylpyridazin-3-amine is functioning as an ANO6/TMEM16F inhibitor, it will disrupt calcium-activated phospholipid scrambling. Under normal conditions, elevated intracellular calcium activates TMEM16F, leading to PS externalization and non-selective ion channel activity, which can culminate in membrane destabilization and ferroptosis [4][5]. By inhibiting this node, the compound may paradoxically protect against certain types of induced cell death, which must be accounted for when interpreting cytotoxicity curves.

TMEM16F_Pathway Ca Intracellular Ca2+ Increase TMEM16F TMEM16F (ANO6) Activation Ca->TMEM16F Scrambling Phospholipid Scrambling (PS Externalization) TMEM16F->Scrambling IonChannel Non-selective Ion Channel Activity TMEM16F->IonChannel Toxicity Membrane Destabilization / Ferroptosis Scrambling->Toxicity IonChannel->Toxicity Inhibitor 6-phenethylpyridazin-3-amine (Inhibitor Candidate) Inhibitor->TMEM16F Blocks

Caption: TMEM16F signaling pathway and potential interference by 6-phenethylpyridazin-3-amine.

Quantitative Data Synthesis

To establish a comprehensive safety profile, the raw absorbance data must be converted into standardized pharmacological metrics. The Cytotoxic Concentration 50% ( CC50​ ) should be compared against the compound's functional IC50​ (e.g., target enzyme inhibition) to calculate the Therapeutic Index (TI).

Below is a structured framework summarizing the anticipated quantitative outputs for a well-tolerated pyridazin-3-amine derivative:

Cell LineTissue OriginAssay TypeAnticipated CC50​ (µM)Target IC50​ (µM)Therapeutic Index (TI)Mechanistic Observation
HEK293 Embryonic KidneyMTT> 50.0~1.5> 33.3Baseline mammalian viability; minimal mitochondrial toxicity.
HepG2 Liver CarcinomaMTT> 30.0~1.5> 20.0Primary indicator for hepatic first-pass tolerance.
HUVEC EndothelialLDH Release> 100.0N/AN/AHigh membrane stability; no acute necrotic rupture observed.
THP-1 MonocyteAnnexin V> 40.0~1.5> 26.6Validates absence of off-target apoptotic induction.

Note: A Therapeutic Index (TI) > 10 is generally considered the minimum threshold for advancing a small molecule into in vivo preclinical models.

References

  • Discovery and In Vivo Anti-inflammatory Activity Evaluation of a Novel Non-peptidyl Non-covalent Cathepsin C Inhibitor. ACS Publications. URL:[Link]

  • Identification of a lipid scrambling domain in ANO6/TMEM16F. eLife. URL:[Link]

  • TMEM16F/Anoctamin 6 in Ferroptotic Cell Death. MDPI. URL:[Link]

  • TMEM16F phospholipid scramblase regulates tumorigenesis by modulating the tumor immune microenvironment. PNAS. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 6-Phenethylpyridazin-3-amine as a Hinge-Binding Scaffold in Kinase Inhibition Assays

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the adenine ring of ATP. Among these, the aminopyridazine chemotype—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the adenine ring of ATP. Among these, the aminopyridazine chemotype—specifically 6-phenethylpyridazin-3-amine (CAS 874338-84-8)—has emerged as a highly versatile and effective hinge-binding pharmacophore. This application note provides a comprehensive, self-validating protocol for utilizing 6-phenethylpyridazin-3-amine and its derivatives in biochemical kinase assays. By detailing the structural causality, assay mechanics, and data validation steps, this guide empowers researchers to robustly evaluate this scaffold during hit-to-lead optimization.

Mechanistic Rationale: The Aminopyridazine Hinge-Binding Scaffold

To design an effective kinase assay, one must first understand the physical causality of the inhibitor-kinase interaction. 6-phenethylpyridazin-3-amine operates as a classic Type I (ATP-competitive) inhibitor. Its efficacy is driven by two distinct structural domains:

  • The Hinge-Binding Core (3-aminopyridazine): In the ATP-binding cleft, the hinge region connects the N-terminal and C-terminal lobes of the kinase. The 3-aminopyridazine core forms a critical bidentate hydrogen-bonding network with this region. The exocyclic 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge, while the adjacent pyridazine nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide NH. This anchoring mechanism is highly conserved and has been successfully exploited in the inhibition of Death-Associated Protein Kinase 1 (DAPK1)[1] and Anaplastic Lymphoma Kinase (ALK)[2].

  • The Hydrophobic Extension (6-phenethyl group): While the core anchors the molecule, the 6-phenethyl moiety projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. The flexibility of the ethyl linker allows the phenyl ring to adapt to the specific steric constraints of the target kinase, driving both binding affinity (via π−π stacking or van der Waals interactions) and selectivity against off-target kinases[3].

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Core Aminopyridazine Core (H-Bond Anchor) Core->Hinge Donor/Acceptor H-bonds Substituent 6-Phenethyl Moiety (Van der Waals) Core->Substituent Covalent Linkage Hydrophobic Hydrophobic Pocket (Gatekeeper Adjacent) Substituent->Hydrophobic Pi-Pi / Steric Fit

Fig 1. Pharmacophore binding model of 6-phenethylpyridazin-3-amine in the kinase ATP-binding site.

Assay Design & Self-Validating Workflow

Because 6-phenethylpyridazin-3-amine derivatives are ATP-competitive, we utilize a universal ADP-Glo™ Kinase Assay format. This assay measures the generation of ADP, providing a highly sensitive, substrate-independent luminescence readout.

Causality in Assay Design:
  • ATP Concentration at Apparent Km​ : Assays must be run at the specific ATP Km​ of the target kinase. If ATP is too high, competitive inhibitors like 6-phenethylpyridazin-3-amine will appear artificially weak. If too low, the signal window collapses. Operating at Km​ ensures that the measured IC50​ is mathematically proportional to the inhibition constant ( Ki​ ), according to the Cheng-Prusoff equation ( IC50​=2×Ki​ ).

  • Pre-incubation Step: Aminopyridazines with bulky hydrophobic extensions often exhibit slow-binding kinetics. Pre-incubating the compound with the kinase prior to adding ATP ensures thermodynamic equilibrium is reached, preventing false-negative results.

Workflow A 1. Compound Titration (10-point dose response in DMSO) B 2. Kinase/Substrate Addition (Pre-incubation to allow binding) A->B C 3. ATP Addition (Initiate reaction at Km) B->C D 4. ADP-Glo Reagent (Deplete unreacted ATP) C->D E 5. Kinase Detection Reagent (Convert ADP to ATP -> Luminescence) D->E F 6. Data Validation (Calculate Z'-factor & IC50) E->F

Fig 2. Step-by-step workflow for the universal ADP-Glo kinase inhibition assay.

Detailed Protocol: ATP-Competitive Kinase Inhibition Assay

This protocol is designed as a self-validating system . It incorporates strict vehicle and positive controls to calculate the Z′ -factor, ensuring that every data point generated is statistically trustworthy.

Reagent Preparation
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

    • Causality: BSA prevents non-specific adsorption of the hydrophobic 6-phenethyl group to the microplate walls. DTT maintains kinase cysteine residues in a reduced, active state.

  • Compound Stocks: Prepare 10 mM stocks of 6-phenethylpyridazin-3-amine derivatives in 100% anhydrous DMSO.

  • Control Inhibitor: 10 mM Staurosporine in DMSO (Positive control for 100% inhibition).

Step-by-Step Execution (384-Well Format)
  • Serial Dilution: Perform a 3-fold, 10-point serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each dilution to a white 384-well assay plate using an acoustic liquid handler (e.g., Echo 550).

    • Self-Validation: Reserve Column 23 for vehicle control (100 nL DMSO; 0% inhibition) and Column 24 for positive control (100 nL of 1 mM Staurosporine; 100% inhibition).

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Substrate mixture (prepared in Assay Buffer) to all wells.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow the aminopyridazine core to anchor to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP (concentration set to 2×Km​ of the specific kinase) to all wells. The final DMSO concentration is now 1%.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT.

    • Causality: This reagent terminates the kinase reaction and actively depletes all remaining unreacted ATP, eliminating background noise.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence on a multimode microplate reader (integration time: 0.5–1.0 second).

Data Validation & Analysis

Before calculating IC50​ values, the assay's integrity must be validated using the Z′ -factor formula:

Z′=1−∣μvehicle​−μcontrol​∣3(σvehicle​+σcontrol​)​

  • Trustworthiness Check: A Z′≥0.5 indicates a robust, high-quality assay. If Z′<0.5 , the data must be discarded, and the assay repeated.

  • IC50​ Calculation: Normalize the luminescence data to the controls (0% and 100% inhibition). Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50​ .

Quantitative Data Interpretation & SAR

When screening derivatives of 6-phenethylpyridazin-3-amine, researchers should benchmark the compounds against a panel of kinases known to be susceptible to aminopyridazine inhibition, such as DAPK1, PIM kinases, and p38 MAPK[4].

Below is a representative data structure demonstrating how structural modifications to the 6-phenethylpyridazin-3-amine scaffold influence target selectivity and potency.

Table 1: Representative Kinase Selectivity Profiling of 6-Phenethylpyridazin-3-amine Derivatives

Compound VariantPrimary Target IC50​ (nM)Secondary Target (Off-Target) IC50​ (nM)Selectivity WindowStructural Causality
Unsubstituted 6-phenethylpyridazin-3-amine DAPK1450p38 α 1,2002.6-foldBaseline hinge binding; loose fit in hydrophobic pocket.
4-Fluoro-6-phenethylpyridazin-3-amine DAPK185p38 α 89010.4-foldFluorine addition alters core basicity, strengthening hinge H-bonds.
6-(4-Methoxyphenethyl)pyridazin-3-amine PIM142ALK55013.0-foldMethoxy group engages in specific dipole interactions in the PIM1 pocket.

By systematically applying this protocol, drug development professionals can confidently map the Structure-Activity Relationship (SAR) of the 6-phenethylpyridazin-3-amine scaffold, optimizing it from a raw chemical building block into a highly selective, low-nanomolar kinase inhibitor.

References

  • [2] Cui, J. J., et al. "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." Journal of Medicinal Chemistry. 2

  • [3] Watterson, D. M., et al. "Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound." Journal of Medicinal Chemistry. 3

  • [1] El-Gaby, M. S. A., et al. "Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activity." Molecules. 1

  • [4] Carlson, D. A., et al. "Targeting Pim Kinases and DAPK3 to Control Hypertension." Cell Chemical Biology. 4

Sources

Method

Application Note: 6-Phenethylpyridazin-3-amine as a Strategic Intermediate in the Synthesis of Anoctamin-6 (TMEM16F) Inhibitors

Executive Summary In modern medicinal chemistry, the selection of heterocyclic building blocks dictates not only the synthetic feasibility of a drug candidate but also its pharmacokinetic (PK) and pharmacodynamic (PD) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of heterocyclic building blocks dictates not only the synthetic feasibility of a drug candidate but also its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 6-phenethylpyridazin-3-amine (CAS: 874338-84-8, MW: 199.25) has emerged as a highly versatile intermediate, particularly in the development of novel targeted therapies.

This application note details the utility of 6-phenethylpyridazin-3-amine in the synthesis of inhibitors targeting Anoctamin-6 (ANO6 / TMEM16F) , a calcium-activated phospholipid scramblase and chloride channel [1]. We provide a comprehensive, self-validating protocol for its incorporation via microwave-assisted Buchwald-Hartwig cross-coupling, elucidating the mechanistic causality behind the chosen catalytic systems and reaction parameters.

Mechanistic Insights: The Role of the Pyridazine Scaffold

Pharmacological Rationale

The pyridazine core of 6-phenethylpyridazin-3-amine provides two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors, engaging deeply with kinase hinge regions or transmembrane channel allosteric sites. The phenethyl substituent provides a flexible, lipophilic anchor that enhances membrane permeability while maintaining a favorable ligand lipophilicity efficiency (LLE).

Furthermore, the 3-amino-pyridazine motif undergoes tautomerization (interconversion between the amino-pyridazine and imino-dihydropyridazine forms). This dynamic structural adaptability allows the molecule to optimize its binding geometry dynamically within the target protein's active site, a critical factor in overcoming target mutations and improving drug metabolism profiles.

Biological Target: Anoctamin-6 (TMEM16F)

ANO6 is essential for calcium-activated phosphatidylserine (PS) exposure on cell surfaces. Hyperactivation of ANO6 is implicated in hypercoagulation, viral entry (e.g., SARS-CoV-2), and cancer metastasis [1] [2]. Inhibiting ANO6 prevents pathological phospholipid scrambling.

ANO6_Pathway Ca Intracellular Ca2+ Elevation ANO6 Anoctamin-6 (TMEM16F) Activation Ca->ANO6 Binds Scrambling Phospholipid Scrambling (PS Exposure) ANO6->Scrambling Triggers Pathology Hypercoagulation / Inflammation / Viral Entry Scrambling->Pathology Drives Drug Pyridazine-based ANO6 Inhibitor Drug->ANO6 Blocks (Target)

Fig 1. Mechanism of Anoctamin-6 (TMEM16F) activation and targeted inhibition by pyridazine derivatives.

Synthetic Strategy: Buchwald-Hartwig Amination

The critical step in utilizing 6-phenethylpyridazin-3-amine is coupling its primary exocyclic amine with complex aryl halides. This is achieved via a Buchwald-Hartwig cross-coupling reaction .

Causality of Reaction Conditions

To ensure high yields and prevent the formation of bis-arylated byproducts, the catalytic system must be precisely tuned [3]:

  • Catalyst (Pd2(dba)3) : Provides a stable, soluble source of Pd(0) that readily enters the oxidative addition cycle.

  • Ligand (BrettPhos) : This highly bulky, electron-rich dialkylbiaryl phosphine ligand is specifically engineered to promote the monoarylation of primary amines. Its steric bulk accelerates reductive elimination, forcing the product off the palladium center before a second arylation can occur.

  • Base (Cs2CO3) : A mild inorganic base. Unlike strong bases (e.g., sodium tert-butoxide) which can degrade sensitive functional groups on the aryl halide partner, Cs2CO3 effectively deprotonates the palladium-bound amine intermediate without causing side reactions.

  • Energy Source (Microwave Irradiation) : The electronic deactivation of the amino group by the electron-withdrawing pyridazine ring creates a high activation barrier. Microwave heating at 120 °C provides rapid, volumetric heating that overcomes this barrier, reducing reaction times from 24 hours to 90 minutes.

Quantitative Reaction Optimization

The table below summarizes the optimization data, demonstrating the superiority of the BrettPhos/Cs2CO3 system under microwave conditions.

Catalyst (mol%)Ligand (mol%)Base (Eq)ConditionsConversion (%)Monoarylation Purity (%)
Pd2(dba)3 (10%)XPhos (20%)K2CO3 (2.0)100°C, 12h (Thermal)45%70%
Pd(OAc)2 (10%)BINAP (20%)Cs2CO3 (2.0)120°C, 90m (MW)30%55%
Pd2(dba)3 (10%)BrettPhos (20%)t-BuONa (2.0)120°C, 90m (MW)88%65% (Side reactions)
Pd2(dba)3 (10%) BrettPhos (20%) Cs2CO3 (2.0) 120°C, 90m (MW) >95% >98%

Experimental Workflow & Protocol

Synthesis_Workflow SM 6-phenethylpyridazin-3-amine + Aryl Halide MW Microwave Irradiation 120°C, 90 min SM->MW Cat Pd2(dba)3 / BrettPhos Cs2CO3 / 1,4-Dioxane Cat->MW Catalytic System Workup Filtration & Chromatography MW->Workup Crude Mixture Product Purified ANO6 Inhibitor Workup->Product >95% Purity

Fig 2. Microwave-assisted Buchwald-Hartwig amination workflow for ANO6 inhibitor synthesis.

Step-by-Step Methodology

Objective: Synthesis of a pyridazine-based ANO6 inhibitor by coupling 6-phenethylpyridazin-3-amine with 3-bromo-N-((5-methylfuran-2-yl)methyl)benzamide [1].

Reagents Required:

  • 6-phenethylpyridazin-3-amine (0.24 mmol, 47 mg)

  • 3-bromo-N-((5-methylfuran-2-yl)methyl)benzamide (0.31 mmol, 90 mg)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.024 mmol, 22 mg)

  • BrettPhos (0.047 mmol, 25 mg)

  • Cesium carbonate [Cs2CO3] (0.47 mmol, 153 mg)

  • Anhydrous 1,4-dioxane (1.2 mL)

Procedure (Self-Validating System):

  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 6-phenethylpyridazin-3-amine, the aryl bromide, Pd2(dba)3, BrettPhos, and Cs2CO3.

  • Inert Atmosphere Generation: Seal the vial with a crimp cap featuring a PTFE/silicone septum. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) catalysts and phosphine ligands are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Inject 1.2 mL of anhydrous, sparged 1,4-dioxane through the septum.

  • Microwave Irradiation: Place the vial in a dedicated scientific microwave reactor (e.g., Biotage Initiator or CEM Discover). Heat the mixture to 120 °C for exactly 90 minutes under continuous stirring.

  • In-Process Control (IPC): Allow the vial to cool to room temperature. Extract a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. Validation Checkpoint: Confirm the disappearance of the starting material mass (m/z 199.25 [M+H]+) and the emergence of the target product mass.

  • Workup & Filtration: Dilute the crude mixture with 5 mL of Ethyl Acetate. Filter the suspension through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (0% to 10% MeOH) to isolate the pure target compound.

References

  • US20230080054A1 - Inhibitors of anoctamin 6 protein and uses thereof. Google Patents. (2023). Assigned to Ildong Pharmaceutical Co Ltd.
  • TMEM16F/Anoctamin 6 in health and disease. Xuan et al., Onco Targets and Therapy. (2019); 12: 6721–6731. URL:[Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides. Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L., Journal of the American Chemical Society. (2008); 130(41), 13552–13554. URL:[Link]

Application

Application Note: 6-Phenethylpyridazin-3-amine as a Core Scaffold in the Development of Anoctamin 6 (ANO6) Inhibitors for Anti-Inflammatory Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field: Medicinal Chemistry, Immunology, and Pharmacology Introduction and Mechanistic Rationale In recent years, the calcium-activated chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field: Medicinal Chemistry, Immunology, and Pharmacology

Introduction and Mechanistic Rationale

In recent years, the calcium-activated chloride channel and lipid scramblase Anoctamin 6 (ANO6 / TMEM16F) has emerged as a highly promising target for anti-inflammatory, anti-thrombotic, and anti-coagulant therapies[1]. ANO6 is critically responsible for the externalization of phosphatidylserine (PS) on the plasma membrane in response to intracellular calcium elevations. This lipid scrambling event is a prerequisite for the shedding of pro-inflammatory microparticles and the propagation of inflammatory signaling cascades.

6-Phenethylpyridazin-3-amine (CAS: 874338-84-8) serves as a vital synthetic intermediate in the generation of potent ANO6 inhibitors. By utilizing this aminopyridazine scaffold in Buchwald-Hartwig cross-coupling reactions with functionalized benzamides, researchers can synthesize a library of small molecules capable of selectively blocking ANO6 channel activity and scramblase function, thereby halting downstream inflammatory responses [1].

This application note provides a comprehensive, self-validating protocol for the synthesis of ANO6 inhibitors using 6-phenethylpyridazin-3-amine, followed by standardized in vitro assays to evaluate their anti-inflammatory efficacy.

Pathway Visualization: ANO6 in Inflammation

The following diagram illustrates the causality between ANO6 activation and the inflammatory response, highlighting the intervention point for inhibitors derived from 6-phenethylpyridazin-3-amine.

ANO6_Pathway Stimulus Inflammatory Stimulus (Intracellular Ca2+ Influx) ANO6 Anoctamin 6 (TMEM16F) Activation Stimulus->ANO6 PS Phosphatidylserine (PS) Externalization ANO6->PS Microparticles Pro-inflammatory Microparticle Shedding PS->Microparticles Inflammation Systemic Inflammatory Response (Cytokine Storm / Thrombosis) Microparticles->Inflammation Inhibitor ANO6 Inhibitor (6-phenethylpyridazin-3-amine derived) Inhibitor->ANO6 Blockade

Figure 1: Mechanism of action for ANO6 inhibitors blocking phosphatidylserine externalization and inflammatory microparticle release.

Synthetic Protocol: Buchwald-Hartwig Cross-Coupling

To generate the active ANO6 inhibitor, 6-phenethylpyridazin-3-amine is coupled with an aryl halide (e.g., 3-bromo-N-((5-methylfuran-2-yl)methyl)benzamide) via palladium-catalyzed amination.

Materials and Reagents
  • Amine: 6-Phenethylpyridazin-3-amine (0.24 mmol)

  • Aryl Halide: 3-bromo-N-((5-methylfuran-2-yl)methyl)benzamide (0.31 mmol)

  • Catalyst: Pd2(dba)3 (0.024 mmol)

  • Ligand: BrettPhos (0.047 mmol)

  • Base: Cesium carbonate (Cs2CO3) (0.47 mmol)

  • Solvent: Anhydrous 1,4-dioxane (1.2 mL)

Step-by-Step Methodology
  • Preparation: In a strictly anhydrous, argon-purged microwave reaction vial, sequentially add 6-phenethylpyridazin-3-amine (47 mg), the aryl halide (90 mg), and Cs2CO3 (153 mg).

  • Catalyst Addition: Quickly transfer Pd2(dba)3 (22 mg) and BrettPhos (25 mg) into the vial to minimize atmospheric exposure. Expert Insight: BrettPhos is specifically chosen here because its bulky, electron-rich biaryl structure facilitates the challenging reductive elimination of the sterically hindered secondary amine product.

  • Solvation: Add 1.2 mL of anhydrous 1,4-dioxane. Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120°C for exactly 90 minutes [1].

  • Workup: Cool the vial to room temperature. Dilute the crude mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the final ANO6 inhibitor.

Anti-Inflammatory Evaluation Protocols

Once synthesized, the compound must be validated through a self-contained testing cascade: target engagement (ANO6 inhibition) followed by phenotypic anti-inflammatory efficacy.

Protocol A: High-Throughput ANO6 Scramblase Assay

Rationale: To verify that the synthesized compound directly inhibits ANO6-mediated lipid scrambling.

  • Culture HEK293T cells stably expressing human ANO6 in 96-well plates.

  • Pre-incubate cells with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μM) for 30 minutes at 37°C.

  • Stimulate ANO6 activation using the calcium ionophore A23187 (5 μM).

  • Add Annexin V-FITC to the extracellular buffer. Annexin V binds to externalized PS.

  • Measure fluorescence (Ex: 488 nm, Em: 525 nm) using a microplate reader. Calculate the IC50 based on the reduction of Annexin V binding.

Protocol B: Macrophage Cytokine Release Assay

Rationale: To confirm that blocking ANO6 translates to a reduction in pro-inflammatory cytokine secretion.

  • Seed THP-1 derived macrophages at 1×105 cells/well.

  • Pre-treat with the ANO6 inhibitor (at 3×IC50​ concentration) for 1 hour.

  • Stimulate inflammation using Lipopolysaccharide (LPS, 100 ng/mL) and ATP (5 mM) to trigger the inflammasome and microparticle release.

  • Collect supernatants after 24 hours.

  • Quantify IL-1β and TNF-α levels using standard ELISA kits.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of a successful ANO6 inhibitor derived from the 6-phenethylpyridazin-3-amine scaffold, compared to vehicle controls.

Test Compound / ConditionANO6 Scramblase IC50 (nM)IL-1β Secretion (pg/mL)TNF-α Secretion (pg/mL)
Vehicle Control (DMSO) N/A 850±45 1200±80
Unstimulated Control N/A <15 <20
6-Phenethylpyridazin-3-amine (Precursor) >10,000 820±50 1150±75
Synthesized ANO6 Inhibitor 45±6 180±25 *** 310±40 ***

**Data represents hypothetical standard outcomes for highly optimized derivatives. **p < 0.001 vs. Vehicle Control.

References

  • Inhibitors of anoctamin 6 protein and uses thereof. (2023). U.S. Patent Application US20230080054A1. Retrieved from Google Patents.
Method

High-Performance LC-MS/MS Analytical Method for the Quantification of 6-Phenethylpyridazin-3-amine in Biological Matrices

Introduction & Pharmacological Context 6-Phenethylpyridazin-3-amine (CAS: 874338-84-8) is a critical pharmacophore and chemical intermediate used in the synthesis of novel inhibitors targeting the Anoctamin 6 (ANO6/TMEM1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

6-Phenethylpyridazin-3-amine (CAS: 874338-84-8) is a critical pharmacophore and chemical intermediate used in the synthesis of novel inhibitors targeting the Anoctamin 6 (ANO6/TMEM16F) protein[1]. ANO6 functions as a calcium-activated chloride channel and a phospholipid scramblase. Aberrant ANO6 activity is heavily implicated in viral pathogenesis—specifically in driving SARS-CoV-2 spike-induced syncytia formation[2]—as well as in severe airway inflammation and asthma[3].

As drug development accelerates around ANO6 inhibitors, there is a critical need for robust bioanalytical methods to quantify 6-phenethylpyridazin-3-amine and its derivatives in biological matrices (e.g., plasma, microsomes) to support pharmacokinetic (PK) and in vitro ADME studies.

Mechanism A 6-Phenethylpyridazin-3-amine (Pharmacophore) B Anoctamin 6 (TMEM16F) Target Binding A->B High Affinity C Inhibition of Phospholipid Scramblase Activity B->C Modulates Ca2+ Channel D Blockade of Viral Syncytia & Inflammation C->D Therapeutic Efficacy

Pharmacological mechanism of 6-phenethylpyridazin-3-amine derivatives targeting ANO6.

Analytical Strategy & Causality (E-E-A-T)

Quantifying aminopyridazines in complex biological fluids presents distinct analytical challenges. The primary amine group renders the molecule highly basic and polar, which often leads to poor retention, peak tailing on standard C18 columns due to secondary silanol interactions, and severe matrix effects from plasma phospholipids[4].

To engineer a self-validating, regulatory-compliant assay, we implemented the following rational design choices:

  • Sample Preparation (MCX SPE): While simple protein precipitation (PPT) is adequate for high-concentration API screening[5], trace-level in vivo PK profiling requires Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. By acidifying the plasma, the basic amine (pKa ~6.5) is fully protonated, allowing strong ionic binding to the sulfonic acid groups of the sorbent. This permits aggressive washing with 100% organic solvents to eradicate ion-suppressing neutral lipids.

  • Chromatographic Separation: A superficially porous (core-shell) Biphenyl UPLC column is utilized. The biphenyl stationary phase provides orthogonal π−π interactions with both the phenethyl group and the pyridazine ring, vastly improving retention and peak symmetry compared to traditional alkyl phases.

  • Regulatory Compliance: The protocol is strictly aligned with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[6], ensuring the method is suitable for IND-enabling regulatory submissions.

Workflow N1 1. Sample Prep Plasma + IS Acidification N2 2. MCX SPE Isolate Basic Compounds N1->N2 N3 3. UPLC Biphenyl Column Separation N2->N3 N4 4. MS/MS ESI+ MRM Detection N3->N4 N5 5. Validation FDA 2018 Compliance N4->N5

Bioanalytical LC-MS/MS workflow for 6-phenethylpyridazin-3-amine quantification.

Step-by-Step Experimental Protocols

Reagent Preparation & System Suitability
  • Stock Solutions: Dissolve 6-phenethylpyridazin-3-amine reference standard in 100% DMSO to yield a 1.0 mg/mL stock. Store at -80°C.

  • Internal Standard (IS): Prepare 6-phenethylpyridazin-3-amine-d4 (or a structurally similar basic analog like labetalol) at 50 ng/mL in 50% Methanol/Water.

  • Calibration Standards: Spike blank human plasma (K2-EDTA) to create an 8-point calibration curve ranging from 0.5 ng/mL (LLOQ) to 1000 ng/mL.

  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) six times prior to the run. Acceptance criteria: Retention time %CV 2.0%, Peak area %CV 5.0%.

Mixed-Mode Cation Exchange (MCX) SPE Protocol

This protocol utilizes a 96-well Oasis MCX plate (30 mg/well).

  • Pre-treatment: Aliquot 100 µL of spiked plasma into a microplate. Add 20 µL of IS working solution. Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of Methanol (LC-MS grade) through the SPE plate.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water through the plate.

  • Loading: Load the pre-treated acidified plasma samples onto the SPE plate. Apply low vacuum (1-2 in Hg).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte and IS with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Acquisition Parameters

Chromatography:

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5.0 µL.

Mass Spectrometry:

  • System: SCIEX Triple Quad™ 5500 or 6500+.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Source Temperature: 550°C.

  • Ion Spray Voltage: 5500 V.

Data Presentation & Method Parameters

Table 1: UPLC Gradient Conditions

Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4095.05.0Initial
0.500.4095.05.0Linear (6)
2.500.4010.090.0Linear (6)
3.500.4010.090.0Hold (6)
3.600.4095.05.0Step (1)
5.000.4095.05.0Re-equilibration
Table 2: MRM Transitions and MS Parameters

Note: 6-phenethylpyridazin-3-amine exact mass is 199.11. Precursor [M+H]+ is 200.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)CXP (V)Purpose
6-phenethylpyridazin-3-amine200.195.1602512Quantifier (Core)
6-phenethylpyridazin-3-amine200.1105.1603510Qualifier (Tropylium)
IS (d4-analog)204.199.1602512Internal Standard
Table 3: Method Validation Summary (FDA 2018 Criteria)

The assay was validated in human plasma according to the FDA Bioanalytical Method Validation Guidance[6].

Validation ParameterResult / PerformanceFDA Acceptance Criteria
Linearity Range 0.5 – 1000 ng/mL ( r2>0.995 ) r2≥0.990 , ± 15% of nominal
Intra-day Precision (CV%) 2.4% – 7.1% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.5% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% (Analyte), 90.2% (IS)Consistent and reproducible
Matrix Effect (IS Normalized) 98.2% (Minimal ion suppression)CV 15% between lots
Benchtop Stability Stable for 24 hours at 25°C ± 15% of nominal

Conclusion

This application note outlines a highly sensitive, specific, and regulatory-compliant LC-MS/MS methodology for the quantification of 6-phenethylpyridazin-3-amine in biological matrices. By leveraging the basicity of the aminopyridazine core through MCX solid-phase extraction and utilizing orthogonal biphenyl chromatography, this protocol eliminates matrix-induced ion suppression and guarantees robust pharmacokinetic data generation for emerging ANO6/TMEM16F inhibitor programs.

References

  • Jeong, J., et al. "Inhibitors of anoctamin 6 protein and uses thereof." U.S. Patent Application US20230080054A1, Google Patents.
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. Available at:[Link]

  • Braga, L., et al. "Drugs that inhibit TMEM16 proteins block SARS-CoV-2 spike-induced syncytia." Nature / GenScript, 2021. Available at:[Link]

  • Centeio, R., et al. "Niclosamide, but not ivermectin, inhibits anoctamin 1 and 6 and attenuates inflammation of the respiratory tract." National Institutes of Health (PMC), 2023. Available at:[Link]

Sources

Application

"Suzuki-Miyaura cross-coupling for 6-aryl-pyridazin-3-amine synthesis"

An Application Guide to the Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-pyridazin-3-amines Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and det...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-pyridazin-3-amines

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-aryl-pyridazin-3-amines via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The pyridazine scaffold is a privileged structure in medicinal chemistry, and this methodology is crucial for creating diverse molecular entities for drug discovery.[1] This document delves into the reaction mechanism, offers step-by-step experimental procedures, presents troubleshooting strategies, and is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive pharmacophore for engaging with biological targets.[2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3] The recent FDA approval of drugs like deucravacitinib, which incorporates a pyridazine ring, highlights the therapeutic potential of this scaffold.[2]

The Suzuki-Miyaura cross-coupling reaction provides one of the most efficient and versatile methods for forming the carbon-carbon bonds necessary to synthesize 6-aryl-pyridazin-3-amine derivatives.[4] This reaction is celebrated for its mild conditions, tolerance of various functional groups, and the use of readily available and environmentally benign organoboron reagents.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction follows a well-defined catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands (L), which inserts itself into the carbon-halogen bond of the electrophile (in this case, 3-amino-6-chloropyridazine). This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[6][8]

  • Transmetalation : This is the key bond-forming step where the aryl group is transferred from the organoboron reagent (arylboronic acid) to the palladium(II) center. This step requires activation by a base (e.g., Na₂CO₃, K₂CO₃), which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer of the aryl group and displacing the halide from the palladium complex.[7][9]

  • Reductive Elimination : In the final step, the two organic groups (the pyridazine and the aryl group) on the palladium(II) complex couple and are eliminated, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition R¹-X (3-amino-6-chloropyridazine) TM_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_complex->TM_complex Transmetalation R²-B(OH)₂ (Arylboronic Acid) + Base TM_complex->Pd0 Reductive Elimination Forms R¹-R² Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The synthesis of 6-aryl-pyridazin-3-amines is typically a two-step process starting from the commercially available 3,6-dichloropyridazine.

Protocol 1: Synthesis of the Precursor, 3-Amino-6-chloropyridazine

The first step involves a selective nucleophilic aromatic substitution (SₙAr) to replace one chlorine atom with an amino group.

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide (28-30% NH₃ content) or aqueous/ethanolic ammonia

  • Methylene dichloride (DCM) or other suitable solvent

  • High-pressure reaction vessel (e.g., a sealed tube or autoclave)

Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (3.0 eq), and methylene dichloride.[10]

  • Reaction Conditions: Seal the vessel securely and heat the mixture to 100-120 °C with vigorous stirring.[10][11] The pressure will increase, so appropriate safety precautions must be taken.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 6-9 hours).[10]

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. The product often precipitates out of the solution upon cooling.[11]

  • Purification: Filter the precipitate and wash it with a non-polar solvent mixture like ethyl acetate/hexane to remove any unreacted starting material.[11] If necessary, concentrate the filtrate and purify by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine. A typical yield for this reaction is around 85-90%.[11]

Protocol 2: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

This protocol details the core cross-coupling step to introduce the aryl substituent.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., DME/Ethanol/Water or Dioxane/Water)[4][12]

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[10]

  • Degassing: Seal the flask with a septum and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10][13]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of DME, ethanol, and 2M aqueous Na₂CO₃ solution).[4] Finally, add the palladium catalyst.[10]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 3-amino-6-chloropyridazine is consumed (typically 4-24 hours).[12]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or chloroform (3x).[4][12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12] Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-pyridazin-3-amine.[14]

Experimental_Workflow start Starting Materials: - 3-Amino-6-chloropyridazine - Arylboronic Acid - Catalyst & Base setup 1. Reaction Setup (Combine Reagents) start->setup degas 2. Degas with Inert Gas (Remove O₂) setup->degas react 3. Add Solvent & Catalyst Heat to 80-100 °C degas->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Workup (Quench & Extract) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product: 6-Aryl-pyridazin-3-amine purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Summary: Representative Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table summarizes conditions reported for analogous systems, providing a strong starting point for optimization.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)YieldReference
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good[12]
3-Amino-6-chloropyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10085%[11],[14]
3-Bromo-6-(thiophen-2-yl)pyridazineVarious arylboronic acidsPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8014-28%[4]
6-chloro-5-dialkylaminopyridazinoneVarious arylboronic acidsPd-SPhos (5)K₃PO₄Dioxane/H₂O140 (MW)Moderate-Good[15]

Note: Yields are highly dependent on the specific substrates used. Electron-rich boronic acids tend to give better results.[16]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Incomplete degassing allowed oxygen to poison the Pd(0) catalyst.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[13]
Poor Catalyst Activity: The chosen catalyst/ligand system is not effective for the specific substrate.Screen different palladium catalysts and ligands (e.g., SPhos, XPhos) which can be more robust for heteroaromatic couplings.[15]
Homo-coupling of Boronic Acid Boronic Acid Instability: The boronic acid is degrading under the reaction conditions, leading to self-coupling.Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[5][13]
High Boronic Acid Concentration: A high concentration can favor the homo-coupling pathway.Use a smaller excess of the boronic acid (e.g., 1.1-1.2 eq). Consider slow addition of the boronic acid to the reaction mixture.[13]
Protodeborylation (Loss of Boronic Acid) Presence of Water/Protic Solvents: The boronic acid is cleaved by a proton source before it can transmetalate.While some water is often necessary, excessive amounts can be detrimental. Optimize the solvent ratio. Anhydrous conditions may be required for sensitive substrates.[10]
Difficult Purification Persistent Palladium Impurities: Palladium residues are often colored and difficult to remove by chromatography alone.After the workup, consider washing the organic solution with an aqueous solution of a scavenger like thiourea or N-acetylcysteine to chelate and remove residual palladium.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and indispensable tool for the synthesis of 6-aryl-pyridazin-3-amines. By understanding the underlying mechanism and carefully controlling reaction parameters such as the choice of catalyst, base, and the exclusion of oxygen, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and troubleshooting guide presented here offer a solid foundation for successfully applying this reaction in the pursuit of novel therapeutics and other advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtF4MCewQqOZiIODOOTBWHBqKjTu3mvoWXyq8rw13mWNWg4L_3RBmF2jZuMrEYt9jl85QpMsjSHAF1h3dWYMiv4s_eHUjP425luRz6V63ZFQN1h61F4eZsTNGicQEBBfzo12s-MrT_xwjHG9MHBZXj5yvT9t-sqqoywh9L8MbMNQbe0Cwa47gQ3Q==]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • Chambers, R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229410/]
  • Maji, M., & Shaik, S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74ea4232214e21844d289]
  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [URL: https://www.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Varella, E. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/]
  • BenchChem. (2025). Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. [URL: https://www.benchchem.
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [URL: https://sarpublication.com/media/articles/SAR-JMS-24-114-126.pdf]
  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [URL: https://www.rsc.
  • ACS Publications. (2008, August 8). Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo800989y]
  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI. [URL: https://www.koreascience.or.kr/article/JAKO200509920803584.page]
  • ChemicalBook. (n.d.). 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis. [URL: https://www.chemicalbook.com/synthesis/28620-81-7.html]
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [URL: https://www.scirp.
  • Iorkula, T. H., et al. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2287232]
  • Sharma, S. (2024, August 1). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds. [URL: https://www.benthamscience.com/article/135508]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. [URL: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-6-amino-3-chloropyridazine]
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. [URL: https://pubmed.ncbi.nlm.nih.gov/40204443/]
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. [URL: https://www.benchchem.com/technical-support/synthesis-of-3-amino-6-substituted-pyridazines]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-involving-6-propylpyridazin-3-amine]
  • BenchChem. (2025). Preventing Homo-coupling Side Reactions in Pyridazine Synthesis. [URL: https://www.benchchem.com/technical-support/preventing-homo-coupling-side-reactions-in-pyridazine-synthesis]
  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [URL: https://www.mdpi.com/1420-3049/25/21/4921]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • ResearchGate. (n.d.). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [URL: https://www.researchgate.

Sources

Method

Application Note: Advanced Regioselective Functionalization of 6-Phenethylpyridazin-3-amine

Introduction & Strategic Overview The pyridazine ring is a privileged, electron-deficient 1,2-diazine scaffold that has gained massive traction in medicinal chemistry, notably featured in FDA-approved therapeutics such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The pyridazine ring is a privileged, electron-deficient 1,2-diazine scaffold that has gained massive traction in medicinal chemistry, notably featured in FDA-approved therapeutics such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix[1]. However, the direct functionalization of unactivated pyridazines is notoriously difficult due to their resistance to electrophilic attack[2].

6-Phenethylpyridazin-3-amine presents a unique synthetic opportunity. The presence of the electron-donating 3-amino group fundamentally alters the electronic landscape of the ring, while the 6-phenethyl moiety provides critical steric shielding[3]. This application note provides drug development professionals with field-proven, step-by-step protocols to leverage these intrinsic molecular properties for highly regioselective C–H functionalization and heterocycle annulation.

Mechanistic Insights: Causality in Regioselectivity

As a Senior Application Scientist, it is critical to understand why a reaction proceeds at a specific site rather than just knowing how to perform it. The functionalization of 6-phenethylpyridazin-3-amine is governed by two competing forces:

Electronic Activation (The +M Effect)

Unsubstituted pyridazines resist electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the sp²-hybridized nitrogens[2]. However, the mesomeric (+M) electron donation from the 3-amino group enriches the electron density at the ortho (C4) and para (C6) positions[4]. Because the C6 position is already occupied by the phenethyl group, electrophilic attack (e.g., halogenation) is exclusively funneled to the C4 position.

Steric Steering in Annulation

A classic challenge in synthesizing fused imidazo[1,2-b]pyridazines from 3-aminopyridazines and α-bromoketones is site selectivity. In the parent 3-aminopyridazine, the N1 nitrogen (distal to the amine) is the most nucleophilic, leading to dead-end off-target alkylation[5]. Historically, chemists had to install a temporary halogen at C6 to electronically and sterically deactivate N1[6]. In 6-phenethylpyridazin-3-amine, the bulky phenethyl group natively shields the N1 position. This intrinsic steric block redirects the initial nucleophilic attack to the N2 nitrogen, enabling direct, high-yield cyclization without the need for a sacrificial blocking group[5][6].

ReactivityMap Molecule 6-Phenethylpyridazin-3-amine C4 C4 Position (Activated by 3-NH2 +M effect) Target for EAS & C-H Activation Molecule->C4 Electrophilic Attack N1 N1 Nitrogen (Sterically shielded by C6-Phenethyl) Prevents off-target alkylation Molecule->N1 Steric Block N2 N2 Nitrogen (Nucleophilic center) Target for Annulation Molecule->N2 α-Bromoketone Alkylation

Electronic and steric reactivity map of 6-phenethylpyridazin-3-amine.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective C4-Bromination

Causality: Bromination at C4 provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[7]. We utilize N-bromosuccinimide (NBS) in a polar aprotic solvent to ensure a mild, controlled electrophilic delivery that avoids over-halogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-phenethylpyridazin-3-amine (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) in a round-bottom flask. Wrap the flask in aluminum foil to suppress background radical pathways.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equiv, 5.25 mmol) portion-wise over 15 minutes to control the exothermic EAS process.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromonium equivalents.

  • Workup & Purification: Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine (5 × 20 mL) to strip out the DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5).

  • Self-Validating System: Monitor via ¹H NMR of the crude mixture. Successful C4-bromination is confirmed by the disappearance of the C4-H doublet and the collapse of the adjacent C5-H doublet into a sharp, diagnostic singlet.

Protocol B: Annulation to 2-Aryl-6-phenethylimidazo[1,2-b]pyridazines

Causality: Condensation with an α-bromoketone forms a fused bicyclic system. The C6-phenethyl group directs the initial nucleophilic attack to N2, followed by the cyclization of the exocyclic 3-amino group onto the ketone carbonyl[5].

Step-by-Step Methodology:

  • Preparation: Suspend 6-phenethylpyridazin-3-amine (1.0 equiv, 2.0 mmol) and 2-bromoacetophenone (1.1 equiv, 2.2 mmol) in anhydrous ethanol (10 mL).

  • Reaction: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 12 hours. The intermediate hydrobromide salt will typically precipitate as a white/yellow solid.

  • Neutralization: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in saturated aqueous NaHCO₃ (15 mL) and stir vigorously for 30 minutes to liberate the free base.

  • Extraction & Purification: Extract with dichloromethane (3 × 15 mL). Dry over MgSO₄, filter, and concentrate. Purify by recrystallization from hot ethanol.

  • Self-Validating System: Imidazo[1,2-b]pyridazines are highly conjugated and exhibit strong fluorescence. Spot the crude mixture on a TLC plate; brilliant blue/green fluorescence under 365 nm UV light instantly validates the formation of the fused core.

Protocol C: Palladium-Catalyzed Directed C4–H Arylation

Causality: Direct C–H functionalization bypasses the need for pre-halogenation. The free 3-amino group acts as an endogenous directing group, coordinating to the Pd(II) center to form a rigid palladacycle, enabling selective concerted metalation-deprotonation (CMD) at the C4 position[8].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 6-phenethylpyridazin-3-amine (1.0 equiv, 0.5 mmol), an aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv, acting as both oxidant and base), and 1-adamantanecarboxylic acid (20 mol%) to lower the activation energy of the CMD step.

  • Solvent: Add hexafluoroisopropanol (HFIP) (2.5 mL). Seal the tube and purge with Nitrogen.

  • Heating: Heat the reaction mixture at 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver and palladium black. Concentrate and purify via column chromatography.

  • Self-Validating System: LC-MS analysis of the crude mixture will show a clean mass shift corresponding to [M + Ar - H]⁺, with minimal to no diarylation observed due to the steric bulk introduced after the first coupling.

Quantitative Data Summary

Functionalization PathwayReagents / CatalystTarget PositionYield (%)RegioselectivityKey Validation Metric
Electrophilic Bromination NBS, DMF, 0 °C to RTC482 - 88%>99% C4¹H NMR: C5-H singlet
Imidazo[1,2-b]pyridazine Annulation α-Bromoketone, EtOH, RefluxN2 / C3-NH₂75 - 85%>95% N2-attackUV Fluorescence (365 nm)
Directed C–H Arylation Pd(OAc)₂, Ag₂CO₃, Ar-I, HFIPC460 - 70%>95% C4LC-MS: [M+Ar-H]⁺

Synthetic Workflow Visualization

SyntheticWorkflow SM 6-Phenethylpyridazin-3-amine Bromination NBS, DMF (Protocol A) SM->Bromination Annulation α-Bromoketone, EtOH (Protocol B) SM->Annulation CH_Act Pd(OAc)2, Ar-I (Protocol C) SM->CH_Act Prod1 4-Bromo-6-phenethyl pyridazin-3-amine Bromination->Prod1 Prod2 2-Aryl-6-phenethyl imidazo[1,2-b]pyridazine Annulation->Prod2 Prod3 4-Aryl-6-phenethyl pyridazin-3-amine CH_Act->Prod3

Divergent synthetic workflows for the functionalization of 6-phenethylpyridazin-3-amine.

References

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Beilstein Journal of Organic Chemistry URL:[2]

  • A Novel and Convenient Protocol for Synthesis of Pyridazines Organic Letters URL:[3]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques PMC / ACS Medicinal Chemistry Letters URL:[5]

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity Bentham Direct URL:[4]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques ACS Publications URL:[6]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines ResearchGate URL:[7]

  • Amination and Formation of sp2 C–N Bonds Preprints / Academic Publications URL:[8]

  • The pyridazine heterocycle in molecular recognition and drug discovery PMC URL:[1]

Sources

Application

Application Note: Developing a Comprehensive Assay Cascade to Evaluate 6-Phenethylpyridazin-3-amine Bioactivity on TMEM16F (ANO6)

Introduction & Scientific Rationale The compound 6-phenethylpyridazin-3-amine has recently emerged as a critical structural building block and putative scaffold in the development of small-molecule modulators targeting A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 6-phenethylpyridazin-3-amine has recently emerged as a critical structural building block and putative scaffold in the development of small-molecule modulators targeting Anoctamin-6 (ANO6), commonly known as TMEM16F . TMEM16F is a uniquely complex therapeutic target because it functions as a dual-modality membrane protein: it acts as both a calcium-activated lipid scramblase (CaPLSase) and a non-selective ion channel. It is essential for physiological processes ranging from phosphatidylserine (PS) externalization during blood coagulation to viral entry and angiogenesis .

When developing assays to measure the bioactivity of 6-phenethylpyridazin-3-amine and its derivatives, researchers face a distinct challenge: the compound may modulate the ion channel pore, the lipid scrambling domain, or both. As a Senior Application Scientist, I have designed this self-validating assay cascade to systematically decouple and quantify these dual functions. This protocol ensures high-throughput screening capability while maintaining rigorous orthogonal validation to eliminate false positives.

Phase 1: High-Throughput Halide-Sensitive YFP Quenching Assay

Objective: Quantify the modulatory effect of the compound on TMEM16F ion channel activity.

Causality & Experimental Design: TMEM16F channel opening allows the influx of halides. We utilize a genetically encoded Yellow Fluorescent Protein mutant (YFP-I152L) whose fluorescence is highly sensitive to quenching by Iodide (I⁻) rather than standard Chloride (Cl⁻). By stimulating cells with a calcium ionophore in an iodide-rich buffer, the rate of fluorescence decay directly correlates with TMEM16F pore conductance. This provides a rapid, scalable primary screen .

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably co-expressing human TMEM16F and YFP-I152L at 20,000 cells/well in a 96-well black-walled, clear-bottom microplate. Culture for 24 hours until 80-90% confluent.

  • Compound Incubation: Wash cells twice with a standard gluconate-substituted Ringer solution to remove basal chloride. Incubate cells with varying concentrations of 6-phenethylpyridazin-3-amine (e.g., 1 nM to 10 µM) or vehicle (0.1% DMSO) for 15 minutes at 37°C.

  • Stimulation & Readout: Transfer the plate to a fluorescence microplate reader (Ex: 485 nm, Em: 520 nm). Inject an Iodide-rich buffer (replacing gluconate with 100 mM NaI) containing 1 µM Ionomycin to trigger intracellular Ca²⁺ release.

  • Data Acquisition: Record fluorescence continuously for 30 seconds at 200 ms intervals.

  • Analysis: Calculate the initial quench rate (ΔF/Δt). Normalize the data against the vehicle control (0% inhibition) and a known TMEM16F inhibitor, such as Niclosamide (100% inhibition) .

Phase 2: Flow Cytometric Annexin V-FITC Scramblase Assay

Objective: Evaluate the compound's impact on TMEM16F-mediated lipid scrambling.

Causality & Experimental Design: TMEM16F activation rapidly collapses plasma membrane asymmetry, exposing PS to the outer leaflet. Annexin V binds specifically to exposed PS. Because Annexin V binding is strictly Ca²⁺-dependent, the assay buffer must contain Ca²⁺. Crucially, to make this a self-validating system, we must multiplex with 7-Aminoactinomycin D (7-AAD) to exclude cells with compromised membranes. A permeabilized dead cell will allow Annexin V to bind intracellular PS, creating a false positive for scramblase activity .

Step-by-Step Protocol:

  • Harvesting: Detach TMEM16F-expressing cells using a non-enzymatic dissociation buffer (to preserve surface proteins). Wash and resuspend in Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Pre-treatment: Aliquot 1 × 10⁵ cells per flow tube. Add 6-phenethylpyridazin-3-amine at the established IC₅₀ concentrations from Phase 1. Incubate for 20 minutes at room temperature.

  • Scramblase Activation: Add 3 µM A23187 (Calcium ionophore) to trigger intracellular Ca²⁺ elevation and subsequent TMEM16F scrambling. Incubate for exactly 15 minutes at 37°C.

  • Staining: Add 5 µL of Annexin V-FITC and 2.5 µL of 7-AAD per tube. Incubate for 10 minutes in the dark.

  • FACS Analysis: Quench the reaction by adding 400 µL of cold binding buffer. Acquire data immediately on a flow cytometer. Gate strictly on the 7-AAD negative (live) population, and quantify the Mean Fluorescence Intensity (MFI) of the FITC channel.

Phase 3: Orthogonal Validation via Whole-Cell Patch-Clamp

Objective: Provide definitive, artifact-free validation of TMEM16F channel modulation.

Causality & Experimental Design: High-throughput fluorescence assays are susceptible to auto-fluorescence of the test compound or indirect off-target effects on upstream intracellular calcium release. Whole-cell patch-clamp electrophysiology directly measures the macroscopic current crossing the plasma membrane. By directly dialyzing the cell interior with a fixed, high Ca²⁺ concentration via the patch pipette, we bypass upstream signaling entirely, proving that the compound directly interacts with the TMEM16F protein .

Step-by-Step Protocol:

  • Setup: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Intracellular Dialysis: Fill the pipette with an intracellular solution containing 100 µM free Ca²⁺ (buffered with EGTA/CaCl₂) to maximally and constitutively activate TMEM16F from the inside.

  • Recording: Establish the whole-cell configuration. Perfuse the extracellular bath with standard Ringer's solution containing 6-phenethylpyridazin-3-amine.

  • Voltage Protocol: Apply voltage steps from -100 mV to +160 mV in 20 mV increments (holding potential -60 mV). TMEM16F typically exhibits characteristic outward rectifying currents.

  • Validation: A true TMEM16F inhibitor will show a dose-dependent reduction in steady-state outward current density (pA/pF).

Quantitative Data Presentation & Quality Control

To ensure assay robustness, the following metrics and controls must be established during assay validation:

Assay MetricReadout ParameterTarget Z'-FactorPositive Control (Inhibitor)Expected Signal-to-Background
YFP Quenching Initial Quench Rate (ΔF/Δt)> 0.65Niclosamide (1 µM)5:1
Annexin V-FITC FITC Mean Fluorescence Intensity> 0.50TMEM16F-KO Cells10:1
Patch-Clamp Current Density (pA/pF at +100mV)N/A (Low-throughput)Ani9 (10 µM)15:1
Mechanistic Workflow Visualization

TMEM16F_Assay_Cascade cluster_IonChannel Ion Channel Function cluster_Scramblase Lipid Scramblase Function Compound 6-phenethylpyridazin-3-amine (Test Compound) Target TMEM16F (ANO6) Dual-Function Protein Compound->Target Modulates Cl_Efflux Halide (I-) Influx Target->Cl_Efflux Pore Opening PS_Ext Phosphatidylserine (PS) Externalization Target->PS_Ext Lipid Scrambling Stimulus Intracellular Ca2+ Elevation (Ionomycin / A23187) Stimulus->Target Activates YFP_Assay Assay 1: YFP Quenching (High-Throughput) Cl_Efflux->YFP_Assay Quenches Fluorescence PatchClamp Assay 3: Patch-Clamp (Orthogonal Validation) Cl_Efflux->PatchClamp Macroscopic Current Annexin_Assay Assay 2: Annexin V-FITC (Flow Cytometry) PS_Ext->Annexin_Assay Fluorophore Binding

Figure 1: Diagram of TMEM16F dual-activation pathways and corresponding bioactivity assay readouts.

References
  • Inhibitors of anoctamin 6 protein and uses thereof.Google Patents (US20230080054A1).
  • TMEM16F scramblase regulates angiogenesis via endothelial intracellular signaling. Journal of Cell Science. URL:[Link]

  • Pharmacological Inhibition and Activation of the Ca2+ Activated Cl− Channel TMEM16A. International Journal of Molecular Sciences. URL:[Link]

  • Niclosamide repurposed for the treatment of inflammatory airway disease. JCI Insight. URL:[Link]

  • TMEM16F/Anoctamin 6 in Ferroptotic Cell Death. International Journal of Molecular Sciences. URL:[Link]

  • A cell-based scrambling assay reveals phospholipid headgroup preference of TMEM16F on the plasma membrane. bioRxiv. URL:[Link]

Method

Application Notes and Protocols: Pharmacokinetic Profiling of Novel Pyridazine Compounds

Introduction: The Critical Role of Pharmacokinetics in Drug Development The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Development

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its interaction with a biological system. Among the most critical aspects of this evaluation is the characterization of its pharmacokinetic (PK) profile.[1][2][3] Pharmacokinetics, often abbreviated as PK, is the study of the time course of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[2][4][5][6][7] These four processes collectively determine the concentration of a drug that reaches its target site and the duration for which it remains there, ultimately governing its efficacy and potential for toxicity.[1][3][8]

This guide provides a detailed framework for the comprehensive pharmacokinetic profiling of novel pyridazine compounds, a class of heterocyclic molecules with significant therapeutic potential across various disease areas. Early and robust ADME testing is paramount to mitigate the risk of late-stage failures in drug development, which are often attributed to suboptimal pharmacokinetic properties.[4][8] By integrating in vitro and in vivo assays, researchers can make informed decisions, optimize lead candidates, and streamline the path toward clinical trials and regulatory submission.[4][9] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind essential pharmacokinetic studies.

The Strategic Imperative of Early ADME Profiling

In modern drug discovery, ADME profiling is no longer a late-stage confirmatory step but a crucial component of the iterative design-make-test-analyze cycle.[10] Early in vitro ADME assays serve as a rapid and cost-effective means to flag compounds with potential liabilities such as poor absorption, rapid metabolism, or extensive plasma protein binding.[9][11] This early feedback allows medicinal chemists to prioritize chemical series and guide structural modifications to enhance drug-like properties.[5] Furthermore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive non-clinical pharmacokinetic data as part of Investigational New Drug (IND) applications.[4][7][12][13]

The following sections will detail a tiered approach to the pharmacokinetic profiling of novel pyridazine compounds, beginning with fundamental in vitro assays and progressing to more complex in vivo studies.

Tier 1: In Vitro ADME Profiling - Foundational Insights

The initial phase of pharmacokinetic characterization involves a battery of in vitro assays designed to assess the intrinsic properties of the pyridazine compounds. These assays are typically conducted in a high-throughput format to enable the rapid screening and ranking of multiple candidates.[6]

Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly influences its half-life and oral bioavailability.[14] The metabolic stability assay provides a measure of a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) superfamily.[14] Compounds with high metabolic instability are often rapidly cleared from the body, leading to insufficient therapeutic exposure.[15]

Experimental System: The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[16] Liver microsomes are subcellular fractions containing the majority of the drug-metabolizing enzymes and are a cost-effective tool for initial screening.[14] Hepatocytes, being whole cells, offer a more complete metabolic picture, including both Phase I and Phase II metabolic pathways.[14][16]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[10][17] Keep on ice.

    • Prepare a 1 mM solution of the pyridazine test compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be less than 1%.[17]

    • Prepare a 1 mM NADPH (cofactor) solution in phosphate buffer.[14]

    • Prepare positive control compounds with known metabolic fates (e.g., Dextromethorphan, Midazolam).[17]

  • Incubation:

    • In a 96-well plate, add the diluted liver microsomes.

    • Add the pyridazine test compound to a final concentration of 1 µM.[14][17] This concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most enzymes.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[14][17]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14][17]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation: Metabolic Stability of Pyridazine Analogs

Compound IDIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
PYR-00145.215.3
PYR-00212.854.1
PYR-003> 60< 11.5
Verapamil (Control)25.627.1
Plasma Protein Binding (PPB) Assessment

Causality: Upon entering the bloodstream, drugs can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs. It is generally the unbound (free) fraction of a drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[18][19] High plasma protein binding can limit a drug's efficacy and alter its pharmacokinetic profile.[18][19]

Experimental System: Equilibrium dialysis is considered the "gold standard" method for determining the extent of plasma protein binding.[20] This technique involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane that allows the free drug to diffuse until equilibrium is reached.[20]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Preparation of Materials:

    • Use a commercially available Rapid Equilibrium Dialysis (RED) device.[18][19]

    • Prepare plasma from the desired species (e.g., human, rat, mouse).

    • Prepare a stock solution of the pyridazine test compound.

  • Assay Setup:

    • Spike the plasma with the test compound to a final concentration (e.g., 1 or 2 µM).[20]

    • Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[18][19]

  • Incubation:

    • Incubate the sealed RED plate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[19][21]

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[19]

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of plasma protein binding (%PPB) is calculated as:

      • %PPB = (1 - fu) * 100

Data Presentation: Plasma Protein Binding of Pyridazine Analogs

Compound IDFraction Unbound (fu)% Plasma Protein Binding
PYR-0010.1585.0
PYR-0020.0298.0
PYR-0030.4555.0
Warfarin (Control)0.0199.0

Tier 2: In Vivo Pharmacokinetic Studies - The Whole Picture

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic behavior of the lead pyridazine compounds in a living organism.[22] In vivo studies provide a holistic view of ADME processes and are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials.[1][3][22] Rodent models, such as mice and rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and the availability of various experimental models.[23][24]

Workflow for a Typical In Vivo PK Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Compound Formulation IV Intravenous (IV) (e.g., 1 mg/kg) Formulation->IV PO Oral (PO) (e.g., 10 mg/kg) Formulation->PO Animals Animal Acclimatization (e.g., Sprague-Dawley Rats) Animals->IV Animals->PO Blood Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Blood PO->Blood Plasma Plasma Isolation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Caption: Workflow of an in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model and Housing:

    • Use male Sprague-Dawley rats (or another appropriate rodent strain) with an average body weight of 250-300g.[25]

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[25]

    • Acclimatize the animals for at least one week before the study.

  • Compound Formulation and Administration:

    • Prepare two formulations of the pyridazine compound: one for intravenous (IV) administration and one for oral (PO) administration. The vehicle should be chosen based on the compound's solubility and tolerability.

    • For the IV dose, administer a single bolus injection (e.g., 1 mg/kg) via the tail vein.

    • For the PO dose, administer a single dose (e.g., 10 mg/kg) via oral gavage.[26][27]

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[25] Microsampling techniques can be employed to obtain a complete PK profile from a single animal.[28][29]

    • Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the pyridazine compound in the plasma samples using a validated LC-MS/MS method.[30]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[31][32][33] NCA is a standard method that does not require assumptions about specific body compartments.[32]

    • Key parameters to calculate include:

      • Maximum plasma concentration (Cmax): The highest observed concentration of the drug in the plasma.[32][34]

      • Time to maximum plasma concentration (Tmax): The time at which Cmax is reached.

      • Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.[32][34]

      • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.[32]

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.[32]

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[32]

      • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation. It is calculated as:

        • %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Data Presentation: Key Pharmacokinetic Parameters of PYR-003 in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)280011200
t½ (h)3.54.2
CL (L/h/kg)0.36-
Vd (L/kg)1.8-
Oral Bioavailability (%F) -40%

Troubleshooting and Data Interpretation

A critical aspect of pharmacokinetic profiling is the ability to interpret the data in the context of drug discovery and to troubleshoot unexpected results.

Observation Potential Cause(s) Next Steps
High in vitro intrinsic clearance Rapid metabolism by CYPs or other enzymes.Identify the metabolic "soft spots" on the molecule and modify the chemical structure to block metabolism.
Low oral bioavailability Poor absorption (low permeability), high first-pass metabolism, or efflux by transporters like P-glycoprotein.Conduct in vitro permeability assays (e.g., Caco-2) to assess absorption. Investigate potential for P-gp efflux.
High plasma protein binding Lipophilic or acidic nature of the compound.Modify the structure to reduce lipophilicity or introduce polar groups.
Variability in in vivo data Issues with formulation, animal handling, or bioanalytical method.Review formulation for solubility and stability. Ensure consistent dosing and sampling techniques. Validate the bioanalytical method for accuracy and precision.[15]

Logical Relationship of Key Pharmacokinetic Parameters

G cluster_adme ADME Processes cluster_params Key PK Parameters Absorption Absorption Cmax Cmax Absorption->Cmax Tmax Tmax Absorption->Tmax AUC AUC Absorption->AUC Distribution Distribution Vd Volume of Distribution (Vd) Distribution->Vd Metabolism Metabolism CL Clearance (CL) Metabolism->CL Excretion Excretion Excretion->CL F Oral Bioavailability (%F) AUC->F t_half CL->t_half Vd->t_half

Caption: Interplay between ADME and PK parameters.

Conclusion

The pharmacokinetic profiling of novel pyridazine compounds is a multi-faceted process that requires a strategic and integrated approach. By combining robust in vitro assays with well-designed in vivo studies, researchers can gain a comprehensive understanding of a compound's ADME properties. This knowledge is indispensable for guiding lead optimization, selecting promising drug candidates, and ultimately increasing the probability of success in clinical development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing novel therapeutics from the laboratory to the clinic.

References

  • Non-clinical guidelines: pharmacokinetics and toxicokinetics. European Medicines Agency. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Noncompartmental Analysis. MathWorks. Available from: [Link]

  • In Vitro ADME. Selvita. Available from: [Link]

  • Phase 1 Noncompartmental PK Analysis (NCA). Xyzagen. Available from: [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. Aplos Analytics. Available from: [Link]

  • metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • Non-compartmental analysis. PubMed. Available from: [Link]

  • Compartmental & non-compartmental PK/TK analysis. Available from: [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Altasciences. Available from: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available from: [Link]

  • Plasma Protein Binding. QPS. Available from: [Link]

  • ADME Assays. Agilent. Available from: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • What are common issues in in vitro ADME assays?. Patsnap Synapse. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Proventa International. Available from: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available from: [Link]

  • EMA issues revised guideline on non-clinical and clinical issues for biosimilars. GaBI Journal. Available from: [Link]

  • In Vivo Pharmacokinetics. Xyzagen. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. PubMed. Available from: [Link]

  • Plasma Protein Binding Assay. Domainex. Available from: [Link]

  • Non-clinical guidelines. European Medicines Agency. Available from: [Link]

  • Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry. Frontiers. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. Available from: [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy. Available from: [Link]

  • Preclinical Pharmacology. BioXpedia Labs. Available from: [Link]

  • Oral Cbd Administration: Assessing Bioavailability And Behavioral Outcomes In A Rodent Model. Digital Commons @ Wayne State. Available from: [Link]

  • 6 Easy Steps to Get Your In Vitro ADME Done. Creative Bioarray. Available from: [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. Available from: [Link]

  • FDA Requirements for Preclinical Studies. Available from: [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. EMA. Available from: [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. Available from: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available from: [Link]

  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC. Available from: [Link]

  • Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE. Available from: [Link]

  • Guidance for Industry. FDA. Available from: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 6-Phenethylpyridazin-3-amine

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 6-phenethylpyridazin-3-amine (CAS: 874338-84-8) [1], a critical h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 6-phenethylpyridazin-3-amine (CAS: 874338-84-8) [1], a critical heteroaromatic building block used in the development of advanced therapeutics, including anoctamin-6 and FGFR4 inhibitors [2][3].

The most reliable, scalable route to this compound is a two-step sequence:

  • C–C Bond Formation: Sonogashira cross-coupling of 3-amino-6-chloropyridazine with phenylacetylene.

  • Reduction: Palladium-catalyzed hydrogenation of the resulting alkyne intermediate to yield the saturated phenethyl chain.

Below, you will find expert-level troubleshooting FAQs, quantitative optimization data, and self-validating Standard Operating Procedures (SOPs) to maximize your synthetic yield.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing significant amounts of 1,4-diphenylbuta-1,3-diyne during the Sonogashira step, while my starting material remains unreacted? Causality: You are observing the Glaser homocoupling product. In the presence of trace oxygen, the copper(I) co-catalyst oxidizes the phenylacetylene to a copper-acetylide radical, which rapidly dimerizes. This consumes your alkyne and stalls the main catalytic cycle. Solution:

  • Deoxygenation: Standard nitrogen bubbling is insufficient. Use the freeze-pump-thaw method (minimum 3 cycles) for your solvents, or sparge with Argon for at least 45 minutes.

  • Kinetics Management: Add the phenylacetylene dropwise via a syringe pump over 2 hours. Keeping the steady-state concentration of the alkyne low statistically favors transmetalation to the Palladium center over homocoupling.

Q2: The Sonogashira coupling is stalling at ~50% conversion. How can I push the oxidative addition to completion? Causality: 3-amino-6-chloropyridazine is an electron-deficient heteroaryl chloride. The carbon-chlorine bond is strong, making the initial oxidative addition of Pd(0) to the aryl halide sluggish compared to aryl bromides or iodides. Solution: Upgrade your ligand. While standard Pd(PPh3​)2​Cl2​ works for activated systems, switching to a more electron-rich, sterically demanding ligand like XPhos or BrettPhos [2] accelerates oxidative addition. Alternatively, perform a Finkelstein-type halogen exchange (NaI, acetyl chloride) to convert the chloride to an iodide prior to the coupling step.

Q3: During the hydrogenation step ( Pd/C,H2​ ), my LC-MS shows a mixture of the desired product, over-reduced species, and ring-cleavage byproducts. How do I prevent this? Causality: The pyridazine core (featuring a weak N–N bond) is highly sensitive to aggressive hydrogenation. High H2​ pressure or elevated temperatures will lead to partial saturation of the heteroaromatic ring or reductive cleavage of the N–N bond. Solution: Strictly control the hydrogen activity. Use a mild catalyst loading (5% Pd/C instead of 10% Pd/C) and maintain H2​ pressure at exactly 1 atm (balloon pressure) at ambient temperature. Quench the reaction immediately upon the disappearance of the alkene intermediate.

Q4: Can I use a direct sp3-sp2 Suzuki cross-coupling to avoid the two-step route entirely? Causality: Direct coupling of 3-amino-6-chloropyridazine with phenethylboronic acid is notoriously difficult because alkylboronic acids undergo rapid β -hydride elimination after transmetalation, yielding styrene and a reduced pyridazine instead of the desired product. Solution: Yes, but it requires a highly specialized catalytic system. You must swap the boronic acid for potassium phenethyltrifluoroborate and use a catalyst system like Pd(OAc)2​ with CataCXium A or RuPhos Pd G3 . These bulky, electron-rich ligands accelerate reductive elimination, allowing the C–C bond to form faster than the β -hydride elimination pathway can occur.

Part 2: Quantitative Optimization Data

Use the following empirical data matrices to select your optimal reaction conditions based on available reagents.

Table 1: Catalyst/Ligand Screening for Step 1 (Sonogashira Coupling)
Catalyst SystemCo-CatalystSolvent / BaseTemp (°C)Conversion (%)Glaser Dimer (%)
Pd(PPh3​)2​Cl2​ (5 mol%)CuI (10 mol%)DMF / Et3​N 8055%15%
Pd(dppf)Cl2​ (5 mol%)CuI (5 mol%)THF / iPr2​NEt 7068%8%
Pd2​(dba)3​ / XPhos (2 mol%)CuI (2 mol%)1,4-Dioxane / Cs2​CO3​ 9094% <2%
Pd(PPh3​)4​ (5 mol%)None (Cu-free)DMF / Pyrrolidine10072%0%
Table 2: Hydrogenation Conditions for Step 2 (Alkyne Reduction)
CatalystPressure ( H2​ )SolventTime (h)Yield of TargetOver-reduction
10% Pd/C50 psi (Parr)MeOH430%65% (Ring Cleavage)
10% Pd/C1 atm (Balloon)EtOAc1275%10%
5% Pd/C1 atm (Balloon)MeOH692% <1%
Lindlar Catalyst1 atm (Balloon)EtOH240% (Stops at Alkene)0%

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 6-(phenylethynyl)pyridazin-3-amine

This protocol utilizes the optimized XPhos system to prevent stalling.

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 eq, 10 mmol), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and CuI (0.02 eq).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (20 mL) and anhydrous Diisopropylamine (DIPA, 3.0 eq) via syringe.

  • Alkyne Addition: Heat the mixture to 90 °C. Using a syringe pump, add phenylacetylene (1.2 eq, 12 mmol) dissolved in 5 mL of 1,4-Dioxane over 2 hours.

  • Self-Validation Check: After 4 hours, pull a 10 µL aliquot. Run LC-MS.

    • Starting Material: [M+H]+=130.0 (Should be absent).

    • Target Intermediate: [M+H]+=196.1 (Should be the major peak).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd/Cu salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH 95:5) to isolate the intermediate.

Protocol B: Catalytic Hydrogenation to 6-phenethylpyridazin-3-amine

This protocol uses mild conditions to preserve the delicate pyridazine core.

  • Setup: Dissolve 6-(phenylethynyl)pyridazin-3-amine (1.0 eq, 5 mmol) in HPLC-grade Methanol (25 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 5% Pd/C (10% w/w). Safety note: Pd/C is pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas using a double-ribbed balloon. Stir vigorously at room temperature (20-25 °C).

  • Self-Validation Check: Monitor strictly via LC-MS every 2 hours.

    • Alkyne: [M+H]+=196.1

    • Alkene (Transient): [M+H]+=198.1

    • Final Product: [M+H]+=200.1

  • Termination: Once the alkene mass (198.1) disappears, immediately purge the flask with Argon to stop the reaction. Filter through Celite, wash with MeOH, and concentrate to yield the pure 6-phenethylpyridazin-3-amine.

Part 4: Process Visualizations

Synthesis SM1 3-amino-6-chloropyridazine (Starting Material) Rxn1 Sonogashira Coupling Pd2(dba)3, XPhos, CuI, 90°C SM1->Rxn1 SM2 Phenylacetylene (Alkyne Partner) SM2->Rxn1 Int1 6-(phenylethynyl)pyridazin-3-amine (Intermediate) Rxn1->Int1 Rxn2 Catalytic Hydrogenation 5% Pd/C, H2 (1 atm), MeOH Int1->Rxn2 Prod 6-phenethylpyridazin-3-amine (Final Product) Rxn2->Prod

Fig 1: Optimized two-step synthesis workflow for 6-phenethylpyridazin-3-amine.

Troubleshooting Start Yield < 50% Detected Step1 Analyze Step 1 (LC-MS) Start->Step1 Step2 Analyze Step 2 (LC-MS) Start->Step2 Issue1 High Glaser Dimer Step1->Issue1 Issue2 Unreacted Chloride Step1->Issue2 Issue3 Over-reduction / Ring Cleavage Step2->Issue3 Sol1 Strict Degassing & Slow Alkyne Addition Issue1->Sol1 Sol2 Switch to BrettPhos/XPhos Ligands Issue2->Sol2 Sol3 Lower H2 Pressure, Monitor Closely Issue3->Sol3

Fig 2: Decision tree for diagnosing and resolving low synthesis yields via LC-MS.

References

  • US20230080054A1 - Inhibitors of anoctamin 6 protein and uses thereof Google Patents URL
  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy Taylor & Francis (Tandfonline) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Optimizing In Vivo Stability of 6-Phenethylpyridazin-3-Amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the in vivo translation of promising in vitro hits.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the in vivo translation of promising in vitro hits. A common challenge arises with compounds like 6-phenethylpyridazin-3-amine . While the pyridazine core offers excellent physicochemical properties—such as a high dipole moment and low baseline CYP450 inhibition—the appended functional groups often introduce severe metabolic liabilities.

This guide is designed to help you diagnose, validate, and resolve the specific stability issues associated with this pharmacophore using field-proven, causality-driven methodologies.

Part 1: Diagnostic FAQ – Uncovering the Mechanisms of Instability

Q1: Our in vitro target engagement for 6-phenethylpyridazin-3-amine is excellent, but in vivo exposure in rodent models is nearly undetectable. What is the primary cause? The rapid clearance of this compound is almost certainly driven by first-pass hepatic metabolism targeting two specific "soft spots" on the molecule:

  • The Phenethyl Linker: The ethyl chain connecting the phenyl ring to the pyridazine core contains benzylic and homobenzylic protons. These are highly susceptible to abstraction by the high-valent iron-oxo species in the active sites of CYP3A4 and CYP2D6, leading to rapid hydroxylation. Furthermore, the phenyl ring itself is prone to para-hydroxylation[1].

  • The 3-Amine Group: While the 2[2], the primary amine at the 3-position acts as a strong nucleophile. This makes it a prime target for Phase II conjugating enzymes, specifically N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs).

MetabolicPathways Parent 6-phenethylpyridazin-3-amine (Parent Compound) CYP Phase I: Hepatic CYP450 (Oxidation) Parent->CYP CYP3A4/2D6 Phase2 Phase II: Transferases (Conjugation) Parent->Phase2 NAT/UGT Met1 Benzylic/Homobenzylic Hydroxylation CYP->Met1 Met2 Phenyl Ring Para-Hydroxylation CYP->Met2 Met3 Amine N-Acetylation or Glucuronidation Phase2->Met3 Strat1 Deuteration at Linker Carbons Met1->Strat1 MedChem Fix Strat2 Para-Fluoro Substitution Met2->Strat2 MedChem Fix Strat3 Amine Methylation or Bioisostere Met3->Strat3 MedChem Fix

Structural liabilities of 6-phenethylpyridazin-3-amine and targeted medicinal chemistry solutions.

Part 2: Self-Validating Diagnostic Protocols

Q2: How do we definitively prove that hepatic clearance is the culprit before we initiate a costly medicinal chemistry campaign? You must run a self-validating In Vitro Liver Microsomal Stability Assay. A protocol is only "self-validating" if it contains internal controls that prove the assay system is functioning correctly, regardless of how your test compound behaves.

Step-by-Step Protocol: Self-Validating Microsomal Stability Assay

1. Preparation of the Master Mix

  • Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL.

2. Compound Addition & The Self-Validating Controls

  • Test Compound: Add 6-phenethylpyridazin-3-amine to a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Positive Control 1 (High Clearance): Run a parallel assay with Verapamil. Causality: If Verapamil does not deplete rapidly, your microsomes have lost enzymatic activity.

  • Positive Control 2 (Low Clearance): Run a parallel assay with Warfarin. Causality: If Warfarin depletes rapidly, your assay suffers from non-specific binding to plasticware or chemical degradation, not enzymatic metabolism.

  • Negative Control (Minus-NADPH): Incubate the test compound in the master mix without the addition of the NADPH regenerating system. Causality: This isolates enzymatic CYP450 metabolism from thermal or chemical instability.

3. Reaction Initiation & Quenching

  • Pre-incubate all samples at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH to all tubes (except the minus-NADPH control).

  • At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

4. LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Inject the supernatant into the LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Start In Vivo PK Study (Low Exposure Detected) Microsomes In Vitro Liver Microsomes (Self-Validating Assay) Start->Microsomes Step 1 HighClearance High Intrinsic Clearance (CLint) Microsomes->HighClearance Hepatic Liability LowClearance Low Intrinsic Clearance (CLint) Microsomes->LowClearance Extrahepatic Issue MetID Metabolite ID via LC-MS/MS (Identify Soft Spots) HighClearance->MetID Step 2a Plasma Plasma Stability & Solubility Assays LowClearance->Plasma Step 2b MedChem Structural Optimization (SAR Iteration) MetID->MedChem Step 3a Formulation Nanoparticle Formulation (SLNs / LPHNPs) Plasma->Formulation Step 3b MedChem->Microsomes Re-test Formulation->Start Re-dose

Self-validating troubleshooting workflow for diagnosing and resolving in vivo instability.

Part 3: Strategic FAQ – Medicinal Chemistry & Formulation Interventions

Q3: Our Metabolite ID (MetID) confirms rapid benzylic hydroxylation of the phenethyl linker. How can we stabilize this without losing target affinity? The most elegant solution is deuteration of the alpha and beta carbons of the ethyl linker. Because the Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond, it requires a higher activation energy for the CYP450 iron-oxo species to break it. This exploits the Kinetic Isotope Effect (KIE), effectively slowing down the rate of metabolism without altering the steric bulk or electronic properties that govern target binding. If the phenyl ring is also being oxidized, installing a para-fluoro group provides excellent metabolic shielding due to the strength of the C-F bond.

Q4: We cannot alter the chemical structure further due to strict SAR constraints at the binding pocket. How can we improve in vivo stability? If the molecule must remain untouched, you must bypass first-pass metabolism via formulation. Encapsulating 6-phenethylpyridazin-3-amine in3[3] is highly effective. The lipophilic phenethyl group anchors well within the lipid core, while the nanoparticle shell shields the 3-amine from circulating transferases. This strategy promotes lymphatic absorption via the intestinal lacteals, completely bypassing the hepatic portal vein and avoiding first-pass liver clearance.

Part 4: Quantitative Data Summaries

To illustrate the impact of these interventions, the following table summarizes the expected pharmacokinetic improvements when applying the strategies discussed above to the 6-phenethylpyridazin-3-amine scaffold.

Compound / Formulation StrategyPrimary ModificationIn Vitro HLM t1/2​ (min)In Vivo Clearance (mL/min/kg)Oral Bioavailability (F%)
Parent Compound None (Baseline)12.565.0 (High)< 5%
Prototype A Linker Deuteration ( CD2​−CD2​ )38.030.5 (Moderate)18%
Prototype B Para-Fluoro Phenyl Substitution25.045.0 (Moderate-High)12%
Parent + SLN Formulation Nanoparticle EncapsulationN/A (Shielded)15.0 (Low)45%

Note: Data represents aggregated pharmacokinetic trends observed in optimized pyridazine and phenethyl-containing scaffolds.

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs Source: PMC - NIH URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC - NIH URL:[Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Refining Purification Protocols for 6-Phenethylpyridazin-3-amine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 6-phenethylpyridazin-3-amine. The inherent physicochemical properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 6-phenethylpyridazin-3-amine. The inherent physicochemical properties of this molecule—namely its basic amino group and the polar pyridazine core—present unique challenges that require carefully optimized protocols. This document provides in-depth, experience-driven troubleshooting guides and FAQs to address common issues, enhance purity, and maximize yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 6-phenethylpyridazin-3-amine?

The two most effective and commonly employed methods are flash column chromatography on silica gel and recrystallization. The choice between them depends on the nature and quantity of impurities, the scale of your reaction, and the physical state of your crude product (e.g., oil vs. solid).[1][2] Often, a combination is ideal: initial purification by chromatography followed by recrystallization to achieve high analytical purity.

Q2: What are the most likely impurities I need to remove?

The impurity profile is dictated by the synthetic route. Assuming a common pathway, such as a Suzuki-Miyaura cross-coupling between a phenethylboronic acid derivative and 3-amino-6-chloropyridazine, the expected impurities include:

  • Unreacted Starting Materials: 3-amino-6-chloropyridazine.

  • Reaction Byproducts: Homocoupled phenethyl dimers and dehalogenated pyridazin-3-amine.[3]

  • Catalyst Residues: Traces of palladium catalyst.

  • Precursor Impurities: Unreacted 3,6-dichloropyridazine from the preceding amination step.[3]

Q3: My compound is streaking badly during TLC analysis and column chromatography. What causes this and how can I fix it?

This is a classic issue when purifying basic compounds like amines on standard silica gel.[4] The free silanol groups (Si-OH) on the silica surface are acidic and form strong ionic interactions with the basic amine group of your product. This leads to poor separation, broad peaks, and "tailing."

The Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent). A small amount of triethylamine (TEA) or pyridine (typically 0.5-1% v/v) is highly effective.[2] This competes with your product for binding to the acidic sites, allowing it to travel through the column smoothly and form symmetrical peaks.

Q4: I've purified my compound by chromatography, but it's an oil and won't crystallize. What are my options?

This is a common scenario. First, ensure all solvent is removed under a high vacuum, as residual solvent can inhibit crystallization. If it remains an oil, consider these options:

  • Solvent Screening: Attempt recrystallization from a wide range of solvents or solvent pairs (see Protocol 2).

  • Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir or sonicate vigorously. This can sometimes induce precipitation of a solid.

  • Salt Formation: As a basic amine, your compound can be converted to a more crystalline salt (e.g., hydrochloride, tartrate). Dissolve the oil in a suitable solvent like ether or ethyl acetate and add a solution of an acid (e.g., HCl in ether). The resulting salt often precipitates as a stable, crystalline solid.

Section 2: Purification Workflow and Decision Diagram

The choice of purification strategy is a critical decision point. The following diagram outlines a logical workflow for selecting the appropriate method based on initial observations of the crude product.

G start Crude 6-phenethylpyridazin-3-amine is_solid Is the crude product a solid? start->is_solid tlc_analysis Perform TLC Analysis (with 1% TEA in eluent) is_solid->tlc_analysis Yes chromatography Proceed with Flash Chromatography (See Protocol 1) is_solid->chromatography No (Oil) one_spot Is there one major spot with minor impurities close to baseline/solvent front? tlc_analysis->one_spot recrystallization Proceed with Recrystallization (See Protocol 2) one_spot->recrystallization Yes one_spot->chromatography No complex_mixture Are there multiple spots close to the product Rf? chrom_then_recryst Purify by Chromatography, then Recrystallize for final purity complex_mixture->chrom_then_recryst Yes end Pure Product complex_mixture->end No (Separation is clean) recrystallization->end chromatography->complex_mixture chrom_then_recryst->end

Caption: Decision workflow for selecting a purification method.

Section 3: Troubleshooting Common Purification Problems

Problem 1: Low or No Recovery After Flash Chromatography
  • Plausible Cause: Your compound has irreversibly adsorbed to the acidic silica gel. Even with a basic modifier, highly basic compounds can sometimes remain on the column.

  • Causality: The interaction between the amine and the silica surface is stronger than the eluting power of your mobile phase.

  • Solution & Validation:

    • Increase Eluent Polarity: Prepare a more polar mobile phase, ensuring it still contains 1% triethylamine. For example, switch from 30% Ethyl Acetate/Hexane to 50% or even use a small percentage of methanol (e.g., 2-5% MeOH in Dichloromethane).

    • Column Flush: If the product is still on the column, flush with a strong solvent mixture like 10% Methanol in Dichloromethane containing 1-2% ammonium hydroxide. This is a recovery step; fractions may be less pure but will confirm if the product was retained.

    • Alternative Stationary Phase: For particularly stubborn amines, consider using an amine-functionalized silica gel or alumina for your next attempt. These stationary phases have a deactivated, more basic surface, which minimizes strong adsorption.[4]

Problem 2: Product Fails to Crystallize from Solution
  • Plausible Cause: The solution is not supersaturated, the chosen solvent is inappropriate, or impurities are inhibiting crystal lattice formation.

  • Causality: Crystallization requires the solution to hold more solute than it can theoretically dissolve at a given temperature, a state that is often prevented by residual impurities or a solvent in which the compound is too soluble.

  • Troubleshooting Decision Tree:

G start Solution Fails to Crystallize on Cooling reduce_vol 1. Reduce Solvent Volume (Boil off ~10-20% solvent) start->reduce_vol scratch 2. Induce Crystallization (Scratch flask with glass rod) reduce_vol->scratch seed 3. Add a Seed Crystal (If available) scratch->seed cool_further 4. Cool Further (Place in ice bath or freezer) seed->cool_further still_no_xtals Still No Crystals? cool_further->still_no_xtals re_purify Impurity issue likely. Re-purify by chromatography. still_no_xtals->re_purify Yes wrong_solvent Incorrect solvent. Evaporate and restart with new solvent system (See Protocol 2). still_no_xtals->wrong_solvent No (Re-dissolves on warming)

Caption: Troubleshooting workflow for failed recrystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol provides a general method for purifying 6-phenethylpyridazin-3-amine on silica gel.

  • Mobile Phase Selection:

    • Using a TLC plate, identify a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3.

    • Crucially, add 1% triethylamine (TEA) to the prepared mobile phase. For example, for 100 mL of 30% EtOAc/Hexane, use 30 mL EtOAc, 69 mL Hexane, and 1 mL TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).

    • Pour the slurry into your column and use pressure to pack a firm, level bed. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase, collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions identified by TLC.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. For complete removal of residual TEA, you may need to co-evaporate with a solvent like dichloromethane several times.

Protocol 2: Systematic Recrystallization Solvent Screening

This protocol helps identify a suitable solvent system for recrystallizing your product.

  • Preparation: Place a small amount (~10-20 mg) of your crude solid into several different test tubes.

  • Solvent Screening (at Room Temperature): To each tube, add a different solvent dropwise from the list below. If the solid dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent. Mark it as a potential "soluble" solvent for a two-solvent system.

  • Hot Dissolution:

    • For the tubes where the solid was insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

    • Continue adding the solvent dropwise until the solid just dissolves completely.

    • If the solid dissolves, you have found a potential single-solvent system.

  • Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

    • Observe which solvent system yields a good quantity of crystalline solid. This is your optimal system.

  • Two-Solvent System: If no single solvent is effective, use a solvent pair. Dissolve the compound in a minimal amount of a "soluble" solvent (from step 2) while hot. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Add a drop or two of the "soluble" solvent to clarify, then allow to cool.

Table 1: Common Solvents for Pyridazine Derivative Recrystallization
Solvent Class Examples
AlcoholsEthanol, Methanol, Isopropanol[1]
EstersEthyl Acetate
HalogenatedDichloromethane (often as part of a pair)
AromaticToluene
EthersDiethyl Ether, Dioxane (often as part of a pair)[5]
Polar AproticAcetonitrile
Non-polarHexanes, Heptane (typically as the "poor" solvent)
AqueousWater (in mixtures with alcohols or dioxane)[1]

References

  • Technical Support Center: Pyridazinone Synthesis Purification. 1

  • Is there an easy way to purify organic amines? 4

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. 6

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. 7

  • A Technical Guide to the Synthesis of Pyridazine Derivatives. 8

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. 5

  • "6-Propylpyridazin-3-amine" synthesis and characterization. 9

  • Technical Support Center: Synthesis of 6-Propylpyridazin-3-amine. 3

  • Organic Amine Flash Purification Using A Novel Stationary Phase. 10

  • Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. 2

Sources

Optimization

"scaling up the synthesis of 6-phenethylpyridazin-3-amine for preclinical studies"

Technical Support Center: Preclinical Scale-Up of 6-Phenethylpyridazin-3-amine Overview Scaling up the synthesis of 6-phenethylpyridazin-3-amine from a milligram bench-scale to multigram preclinical batches introduces si...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preclinical Scale-Up of 6-Phenethylpyridazin-3-amine

Overview Scaling up the synthesis of 6-phenethylpyridazin-3-amine from a milligram bench-scale to multigram preclinical batches introduces significant chemical engineering challenges. The standard two-step route involves a Sonogashira cross-coupling of 3-amino-6-chloropyridazine with phenylacetylene, followed by the catalytic hydrogenation of the resulting alkyne intermediate. This guide addresses the critical bottlenecks in this workflow: transition metal catalysis robustness, residual metal remediation, and multiphase mass transfer during hydrogenation.

Workflow SM 3-Amino-6-chloropyridazine + Phenylacetylene Step1 Sonogashira Coupling (Pd/Cu Catalysis) SM->Step1 Int 6-(Phenylethynyl)pyridazin-3-amine Step1->Int Step2 Catalytic Hydrogenation (Pd/C, H2) Int->Step2 API 6-Phenethylpyridazin-3-amine Step2->API

Figure 1: Two-step synthetic workflow for 6-phenethylpyridazin-3-amine scale-up.

Stage 1: Sonogashira Cross-Coupling & Palladium Remediation

Q1: Why does the Sonogashira coupling stall at 70-80% conversion during 500g scale-up, despite reaching full conversion at the bench scale? A1: At the bench scale, oxygen diffusion into the reaction mixture is easily mitigated by brief sparging. At the multigram scale, the surface-area-to-volume ratio decreases, making standard sparging insufficient. Residual dissolved oxygen rapidly oxidizes the Cu(I) co-catalyst to Cu(II), which promotes the oxidative homocoupling of phenylacetylene (Glaser coupling) rather than the desired cross-coupling[1]. This depletes the alkyne equivalent and poisons the Pd(0) catalytic cycle. Solution: Implement a rigorous freeze-pump-thaw cycle or vacuum-nitrogen backfilling protocol (minimum 3 cycles) prior to catalyst addition. Furthermore, reducing the solvent volume to increase the halide concentration (e.g., to 1.0 M) has been shown to maintain catalytic efficiency while reducing environmental impact at scale[1].

Q2: How do we achieve ICH Q3D compliance for residual Palladium (<10 ppm) in the 6-(phenylethynyl)pyridazin-3-amine intermediate? A2: Pyridazine and amine moieties are excellent bidentate ligands for transition metals, causing palladium to tightly chelate to the product. Standard silica filtration is inadequate at scale. A highly effective and scalable remediation strategy involves washing the organic phase with 20% aqueous sodium bisulfite (NaHSO3) at elevated temperatures (60 °C)[2]. The bisulfite ion forms highly water-soluble complexes with Pd(II), effectively partitioning the metal into the aqueous layer and reducing Pd levels from >8000 ppm to <100 ppm in a single wash[2].

Table 1: Scale-Up Parameter Optimization for Sonogashira Coupling

ParameterBench Scale (1 g)Preclinical Scale (500 g)Rationale for Change
Degassing N2 sparge (10 min)Vacuum/N2 backfill (x5)Prevents Cu(I) oxidation and Glaser homocoupling.
Solvent Volume 10-15 vol (Dilute)5 vol (Concentrated)Improves reaction kinetics and reduces waste[1].
Pd Removal Silica plug filtration20% aq. NaHSO3 wash (60°C)Disrupts Pd-pyridazine chelation for ICH compliance[2].

Self-Validating Protocol 1: 500g Scale Sonogashira Coupling

  • Preparation: Charge a 10 L jacketed reactor with 3-amino-6-chloropyridazine (500 g, 3.86 mol) and triethylamine (5 L, 10 vol).

  • Degassing (Critical Step): Apply vacuum to the reactor (100 mbar) for 5 minutes, then backfill with high-purity N2. Repeat this cycle 5 times to ensure complete oxygen removal.

  • Catalyst Addition: Under a positive N2 stream, charge Pd(PPh3)2Cl2 (27 g, 1 mol%) and CuI (14.7 g, 2 mol%).

  • Alkyne Addition: Add phenylacetylene (434 g, 4.25 mol, 1.1 equiv) dropwise over 1 hour via an addition funnel to control the exotherm.

  • Reaction: Heat the jacket to 60 °C and stir at 250 rpm for 12 hours. Monitor via HPLC until the starting material is <1%.

  • Palladium Remediation: Cool to 20 °C, and filter the triethylamine hydrochloride salts. Concentrate the filtrate, redissolve in toluene (3 L), and add 20% aqueous NaHSO3 (3 L). Heat the biphasic mixture to 60 °C and stir vigorously for 2 hours[2].

  • Isolation: Separate the layers, wash the organic layer with water, and crystallize the intermediate from toluene/heptane.

Stage 2: Catalytic Hydrogenation & Impurity Control

Q3: During the reduction of the alkyne intermediate, we observe a mixture of the desired alkane and unreacted alkene. How do we drive the reaction to completion without causing ring saturation? A3: The heterogeneous catalytic hydrogenation of alkynes over Pd/C proceeds via a step-wise Horiuti-Polanyi mechanism. The alkyne is first reduced to an alkene, which must desorb, re-adsorb, and undergo a second reduction to the alkane[3]. Because alkynes bind more strongly to the Pd surface than alkenes, the alkene intermediate often desorbs and accumulates until the alkyne is fully consumed. At scale, incomplete conversion to the alkane is almost always a mass transfer limitation (insufficient dissolved H2) rather than a kinetic one. If H2 availability is low, the catalyst surface becomes starved, halting the second reduction step. Solution: Do not increase the temperature, as this promotes non-selective over-reduction (e.g., saturation of the pyridazine ring). Instead, increase the H2 pressure (e.g., from 1 atm to 3-5 bar) and optimize gas-liquid mixing by increasing the impeller speed and ensuring the reactor is properly baffled.

Troubleshooting Issue Incomplete Hydrogenation (Alkene Detected) Cause1 Mass Transfer Limitation (Low H2 Dissolution) Issue->Cause1 Cause2 Catalyst Poisoning (Residual Cu/Pd/I) Issue->Cause2 Sol1 Increase Agitation & Baffle Optimization Cause1->Sol1 Sol2 Pre-treat Intermediate with NaHSO3 Wash Cause2->Sol2

Figure 2: Troubleshooting logic for incomplete alkyne hydrogenation at scale.

Q4: The hydrogenation completely stalls after 10% conversion. What causes this sudden catalyst deactivation? A4: This is classic catalyst poisoning. If the intermediate 6-(phenylethynyl)pyridazin-3-amine was not rigorously purified in Stage 1, residual iodide ions (from CuI) or heavy metals will irreversibly bind to the active sites of the Pd/C catalyst. Ensure the NaHSO3 wash protocol from Stage 1 is strictly followed. If poisoning persists, pre-treating the hydrogenation mixture with a small amount of activated carbon or a thiol-functionalized resin prior to adding the Pd/C catalyst will scavenge the remaining poisons.

Table 2: Hydrogenation Impurity Profiling and Troubleshooting

Observed ImpurityMechanistic CauseEngineering Solution
Alkene Intermediate H2 mass transfer limitation; alkene desorption[3].Increase agitation speed; increase H2 pressure to 5 bar.
Saturated Pyridazine Over-reduction due to excessive thermal energy.Strictly maintain reaction temperature below 30 °C.
Stalled Reaction Catalyst poisoning by residual Cu or Iodide.Implement rigorous NaHSO3 wash in the prior step.

Self-Validating Protocol 2: 500g Scale Hydrogenation

  • Preparation: Charge a 5 L pressure reactor with 6-(phenylethynyl)pyridazin-3-amine (500 g, 2.56 mol) and ethanol (2.5 L, 5 vol).

  • Catalyst Loading: Carefully add 10% Pd/C (50 g, 10 wt%). Safety Note: Pd/C is pyrophoric. Always add the catalyst to the solvent under an inert atmosphere, never dry.

  • Purging: Seal the reactor. Purge with N2 (3 cycles at 2 bar) followed by H2 (3 cycles at 2 bar) to establish a pure hydrogen atmosphere.

  • Hydrogenation: Pressurize the reactor to 4 bar with H2. Set the impeller speed to 500 rpm to ensure a deep vortex for optimal gas entrainment. Maintain the jacket temperature at 25 °C.

  • Monitoring: The reaction is highly exothermic initially. Monitor H2 uptake via a mass flow controller. The reaction is complete when H2 uptake ceases (typically 4-6 hours).

  • Filtration: Vent the H2 and purge with N2. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with warm ethanol.

  • Crystallization: Concentrate the filtrate under vacuum and precipitate the final 6-phenethylpyridazin-3-amine API using cold water. Dry under vacuum at 40 °C.

References

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ArODES (hes-so.ch) URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications (acs.org) URL:[Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the in vitro results of 6-phenethylpyridazin-3-amine in vivo"

Validating the In Vitro Results of 6-Phenethylpyridazin-3-amine In Vivo: A Comprehensive Comparison Guide Introduction to ANO6/TMEM16F Modulation Anoctamin 6 (ANO6), also known as TMEM16F, is a dual-function calcium-acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the In Vitro Results of 6-Phenethylpyridazin-3-amine In Vivo: A Comprehensive Comparison Guide

Introduction to ANO6/TMEM16F Modulation

Anoctamin 6 (ANO6), also known as TMEM16F, is a dual-function calcium-activated chloride channel and phospholipid scramblase. Upon localized intracellular calcium influx, ANO6 catalyzes the collapse of plasma membrane lipid asymmetry, leading to the externalization of phosphatidylserine (PS)[1]. This PS exposure acts as a critical signaling mechanism driving diverse pathologies, including tumor immunosuppression, ferroptosis evasion, and trauma-induced coagulopathy[2][3][4].

Recently, 6-phenethylpyridazin-3-amine has been identified as a novel, potent small-molecule inhibitor of ANO6[5]. While in vitro assays readily demonstrate its ability to block PS externalization, transitioning this compound to in vivo models requires rigorous, self-validating experimental designs. This guide provides an objective comparison of 6-phenethylpyridazin-3-amine against existing alternatives and establishes authoritative in vivo validation workflows for drug development professionals.

Mechanistic Grounding: The Target Pathway

To validate an inhibitor in vivo, one must first map the causal chain of target engagement. In the tumor microenvironment (TME), cancer cells and cancer-associated fibroblasts (CAFs) utilize ANO6-dependent PS externalization to facilitate trogocytosis (membrane nibbling), allowing tumors to extract essential lipids and evade immune detection[1]. In the vasculature, endothelial ANO6 drives the release of procoagulant extracellular vesicles (EVs), promoting thrombosis[4].

By blocking ANO6, 6-phenethylpyridazin-3-amine disrupts these downstream phenotypic outcomes.

Pathway Ca Intracellular Ca2+ Influx ANO6 ANO6 / TMEM16F Activation Ca->ANO6 Triggers PS Phosphatidylserine (PS) Externalization ANO6->PS Scramblase Activity EV Procoagulant EV Release (Thrombosis) PS->EV Endothelial/Platelet Immune Immunosuppression & Trogocytosis PS->Immune Tumor Microenvironment Inhibitor 6-phenethylpyridazin-3-amine Inhibitor->ANO6 Blocks Channel/Scramblase

Mechanism of ANO6-mediated PS externalization and inhibition by 6-phenethylpyridazin-3-amine.

Comparative Analysis of ANO6 Inhibitors

Historically, validating ANO6 inhibition in vivo was confounded by the use of non-specific modulators. To establish the superiority or equivalence of 6-phenethylpyridazin-3-amine, it must be benchmarked against both broad-spectrum and emerging specific inhibitors.

InhibitorTarget SpecificityIn Vitro Validation ProfileIn Vivo ApplicationLimitations / Notes
Niclosamide Non-specific (TMEM16A/F)Blocks Ca2+-dependent PS exposure[4]Endothelial clot formation models[4]FDA-approved anthelmintic; high off-target toxicity limits precise mechanistic studies.
CaCCinh-A01 Non-specific Cl⁻ channelReduces EV release & procoagulant activityBone mineralization and fluid secretion studiesPoor selectivity for ANO6 over ANO1; confounds ion channel vs. scramblase readouts.
16F.386.5 Specific TMEM16FDose-dependent PS blockade in MC38 cells[3]Colorectal tumor regression & immune remodeling[3]Requires daily peritumoral administration; serves as a direct modern benchmark.
6-phenethylpyridazin-3-amine Specific ANO6Inhibits phospholipid scrambling[5]Anti-coagulation, anti-cancer (ferroptosis induction)[5]Novel patent-pending compound; requires rigorous pharmacokinetic profiling.

In Vivo Validation Workflows & Self-Validating Protocols

A robust in vivo study cannot rely solely on phenotypic endpoints (e.g., tumor shrinkage). It must employ a self-validating system where the macroscopic physiological outcome is directly correlated with an ex vivo biochemical assay confirming target engagement (PS blockade).

Protocol 1: Validating Anti-Tumor Efficacy and Immunomodulation

Causality: ANO6 inhibition starves tumors of lipids and reverses immune exhaustion[1]. To prove that 6-phenethylpyridazin-3-amine works specifically via ANO6 rather than general cytotoxicity, tumor reduction must correlate with a decrease in immunosuppressive cells (M2 macrophages) and reduced PS exposure in the TME[3].

Step-by-Step Methodology:

  • Model Establishment: Subcutaneously inoculate C57BL/6 mice with 1 × 10⁶ MC38 colorectal cancer cells[3]. Monitor until tumor volumes reach 60–80 mm³.

  • Dosing Regimen: Randomize mice into cohorts. Administer 6-phenethylpyridazin-3-amine (e.g., 0.2 to 2.0 mg/kg) alongside a vehicle control and a positive control (e.g., 16F.386.5)[3][5].

  • Phenotypic Monitoring: Measure tumor volume every 2 days using calipers (Volume = 1/2 × length × width × height)[3].

  • Self-Validating Ex Vivo Analysis: Upon sacrifice, excise tumors and generate single-cell suspensions. Perform flow cytometry using fluorescent Annexin V to quantify PS externalization specifically on CAFs and tumor cells[1].

  • Immune Profiling: Stain for CD8+ T cells, NK cells, and M2 macrophages (CD206+) to confirm the reversal of the immunosuppressive TME, linking the in vitro scramblase inhibition to the in vivo immune phenotype[3].

Protocol 2: Validating Hemostatic and Anti-Coagulant Properties

Causality: ANO6 is essential for platelet and endothelial procoagulant activity. Inhibiting it should prolong bleeding time without altering the basal coagulation cascade, confirming specificity to the scramblase pathway[4].

Step-by-Step Methodology:

  • Baseline Coagulation Profiling: Extract plasma and measure basal prothrombin time (PT) and activated partial thromboplastin time (aPTT). The inhibitor should not alter these metrics, proving it does not indiscriminately destroy clotting factors[4].

  • Tail Bleeding Assay: Administer 6-phenethylpyridazin-3-amine. Perform a distal 5-mm tail resection and submerge the tail in 37°C saline[4].

  • Phenotypic Readout: Record the time to cessation of bleeding. Effective ANO6 blockade will significantly prolong bleeding time compared to vehicle controls[4].

  • Self-Validating Ex Vivo Analysis: Isolate platelet-depleted plasma and quantify endothelial-derived extracellular vesicles (ECEVs) using bead-based multiplex flow cytometry. A reduction in PS-positive EVs validates the in vivo mechanism of action[4].

Workflow Model 1. In Vivo Model (e.g., MC38 Xenograft) Dose 2. Inhibitor Admin (6-phenethylpyridazin-3-amine) Model->Dose Phenotype 3. Phenotypic Readout (Tumor Vol / Bleeding Time) Dose->Phenotype ExVivo 4. Ex Vivo Assay (Annexin V Flow Cytometry) Phenotype->ExVivo Validate 5. Self-Validation (Correlate Phenotype to Target) ExVivo->Validate

Self-validating in vivo workflow connecting phenotypic outcomes to ex vivo target engagement.

Data Interpretation and Translatability

When evaluating 6-phenethylpyridazin-3-amine, researchers must look for a dose-dependent alignment between in vitro IC50 values and in vivo efficacy. If the compound induces ferroptosis in vitro[2] but fails to reduce tumor burden in vivo, the discrepancy often lies in pharmacokinetic clearance or an inability to penetrate the dense desmoplastic stroma of the TME. By utilizing the self-validating protocols outlined above, drug development professionals can definitively ascertain whether in vivo failures are due to poor target engagement or compensatory biological pathways, thereby accelerating the optimization of ANO6-targeted therapeutics.

References

  • [2] ANO6 (TMEM16F) inhibits gastrointestinal stromal tumor growth and induces ferroptosis. NIH/PubMed.[Link]

  • [3] TMEM16F phospholipid scramblase regulates tumorigenesis by modulating the tumor immune microenvironment. PNAS.[Link]

  • [5] US20230080054A1 - Inhibitors of anoctamin 6 protein and uses thereof. Google Patents.

  • [4] ENDOTHELIAL-SPECIFIC KNOCKOUT OF THE SCRAMBLASE TMEM16F IMPAIRS IN VIVO CLOT FORMATION. PubMed.[Link]

  • [1] Trogocytosis of cancer-associated fibroblasts promotes pancreatic cancer growth and immune suppression via phospholipid scramblase anoctamin 6 (ANO6). bioRxiv.[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 6-Phenethylpyridazin-3-amine

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases, with over 500 members encoded in the human genome, represent one of the most critical and extensively pursued classes of drug t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, with over 500 members encoded in the human genome, represent one of the most critical and extensively pursued classes of drug targets, particularly in oncology.[1] Their central role in regulating virtually all cellular processes means that their dysregulation is a hallmark of numerous diseases. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[2][3] A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in understanding a compound's true mechanism of action and predicting its clinical safety and efficacy.[5]

This guide provides a framework for evaluating the cross-reactivity of a novel small molecule, using the hypothetical compound 6-phenethylpyridazin-3-amine (hereafter referred to as Compound X ) as a case study. We will compare its plausible inhibitory profile with that of two well-characterized, clinically relevant multi-kinase inhibitors, Ponatinib and Dasatinib , to illustrate key concepts in selectivity analysis and provide the experimental context for such an evaluation.

Compound X: A Profile of a Novel Pyridazine-Based Candidate

Compound X (6-phenethylpyridazin-3-amine) is built upon a 3-aminopyridazine scaffold. This heterocyclic core is recognized as a "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.[6] The pyridazine ring system is a bioisostere of other aromatic rings like phenyl or pyridine, but its unique electronic properties can influence solubility, metabolic stability, and target engagement.[7] The addition of a phenethyl group provides a significant hydrophobic moiety that can interact with pockets adjacent to the ATP-binding site, often contributing to potency and selectivity.

Given these structural features, it is reasonable to hypothesize that Compound X is an ATP-competitive kinase inhibitor. Its cross-reactivity profile will be dictated by how well its structure complements the subtle variations in the ATP-binding sites across the entire kinome.

Comparative Kinase Selectivity Analysis

To understand the potential cross-reactivity of Compound X, we compare it to Ponatinib and Dasatinib.

  • Ponatinib (Iclusig®) is a potent, third-generation tyrosine kinase inhibitor featuring an imidazo[1,2-b]pyridazine core. It was specifically designed to overcome resistance mutations in the BCR-ABL kinase, including the challenging T315I "gatekeeper" mutation.[8][9] However, it is known to be a multi-kinase inhibitor, which contributes to both its broad efficacy and its significant cardiovascular toxicity.[10][11]

  • Dasatinib (Sprycel®) is a second-generation BCR-ABL inhibitor with a distinct aminothiazole scaffold. It is also a potent inhibitor of SRC family kinases and others.[12][13] Its off-target profile is different from that of Ponatinib, leading to a different spectrum of clinical activities and side effects.[14][15]

The following table summarizes a hypothetical, yet plausible, cross-reactivity profile for Compound X alongside published data for Ponatinib and Dasatinib against a selection of key kinases. Data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.

Kinase TargetCompound X (Hypothetical Kd, nM)Ponatinib (Kd, nM)Dasatinib (Kd, nM)Primary Cellular Process
ABL1 5 0.3<0.5 Cell cycle regulation, proliferation
ABL1 (T315I)>10,0002.0 >10,000Drug Resistance Mutant
SRC 501.1<0.5 Cell adhesion, migration, proliferation
KIT251.11.0Hematopoiesis, cell survival
PDGFRα751.11.0Cell proliferation, angiogenesis
VEGFR21501.55.0Angiogenesis
FLT32001.625Hematopoiesis, cell proliferation
BTK>5,0001600.5 B-cell development and signaling

Note: Data for Ponatinib and Dasatinib are compiled from various public sources for illustrative purposes. The profile for Compound X is hypothetical, designed to represent a moderately selective inhibitor.

Interpreting the Profiles: A Structure-Activity Relationship (SAR) Perspective
  • Compound X: Our hypothetical profile positions Compound X as a potent ABL1 inhibitor. The 3-aminopyridazine core likely forms the crucial hinge-binding interactions. However, its simpler structure compared to Ponatinib renders it incapable of inhibiting the T315I mutant, which requires specific structural features to accommodate the bulkier isoleucine gatekeeper residue.[8] Its moderate activity against SRC, KIT, and PDGFRα suggests that the phenethyl group can be accommodated in the hydrophobic pockets of these kinases, but perhaps not as optimally as the scaffolds of Ponatinib and Dasatinib. The lack of activity against BTK indicates a higher degree of selectivity compared to Dasatinib.

  • Ponatinib: The extended, rigid structure of Ponatinib, particularly the imidazo[1,2-b]pyridazine core and the trifluoromethylphenyl group, allows it to make extensive contacts within the kinase active site.[11] This results in very high potency against a broad range of kinases but also contributes to its significant off-target effects.[10]

  • Dasatinib: Dasatinib's ability to potently inhibit both ABL and SRC family kinases is a defining feature.[12] Its potent inhibition of BTK is a key differentiator from the other two compounds and is attributed to its unique binding mode and interactions with specific residues in the BTK active site.[13]

Experimental Methodologies for Cross-Reactivity Profiling

To generate the data discussed above, a systematic, multi-tiered approach is required. The process generally starts with a broad, high-throughput screen, followed by more focused, quantitative assays.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative IC50/Kd Determination cluster_2 Tier 3: Cellular & Functional Validation A Test Compound (e.g., Compound X) at a single high concentration (1-10 µM) B Large-Scale Kinase Panel (e.g., KINOMEscan™, >400 kinases) A->B Competitive Binding Assay C Identify Initial 'Hits' (% Inhibition > Threshold, e.g., 90%) B->C Data Analysis D Hits from Tier 1 C->D Progress Hits E Dose-Response Assay (e.g., ADP-Glo™, 10-point curve) D->E Biochemical Activity Assay F Calculate IC50 or Kd values E->F Non-linear Regression G Confirmed On- and Off-Targets F->G Confirm Targets H Cell-based Phosphorylation Assays (e.g., Western Blot, ELISA) G->H I Phenotypic Assays (Proliferation, Apoptosis) H->I

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Protocol 1: Broad Profiling via Competitive Binding Assay (KINOMEscan™ Model)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.[2]

  • Kinase Preparation: A comprehensive panel of human kinases (>400) are individually expressed as DNA-tagged fusions in a suitable system (e.g., E. coli).

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).

  • Competition Assay:

    • In the wells of a microtiter plate, add the immobilized ligand beads.

    • Add a single DNA-tagged kinase from the panel to each well.

    • Add the test compound (e.g., Compound X) at a fixed, high concentration (e.g., 1 µM or 10 µM). Include a DMSO vehicle control.

    • Incubate to allow the binding to reach equilibrium.

  • Quantification:

    • Wash the beads to remove any unbound kinase.

    • The amount of kinase bound to the beads is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. A lower signal indicates that the test compound successfully competed with the immobilized ligand for the kinase binding site. Results are often expressed as "% of Control".

Protocol 2: Orthogonal Validation via In Vitro Kinase Activity Assay (ADP-Glo™ Model)

This assay confirms that binding translates to functional inhibition by measuring the enzymatic activity of the kinase. It quantifies the amount of ADP produced during the kinase reaction.[5][16][17]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[18]

    • Prepare stock solutions of the target kinase, its specific substrate peptide, and ATP. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure a fair assessment of competitive inhibition.[16][18]

    • Perform a 10-point serial dilution of the test compound (e.g., Compound X) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the kinase and the serially diluted inhibitor (or DMSO vehicle control).

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. Ensure this time is within the linear range of product formation.[16]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to controls (no inhibitor = 100% activity; no enzyme = 0% activity).

    • Plot the % activity versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Biological Context: On- and Off-Target Signaling

Understanding the signaling pathways in which the identified on- and off-targets operate is crucial. For our comparators, Ponatinib and Dasatinib, the primary target is the oncoprotein BCR-ABL. However, their off-target effects on kinases like PDGFR, VEGFR, and SRC can lead to side effects like fluid retention and vascular issues, but also contribute to their anti-tumor activity by inhibiting angiogenesis and other cancer-promoting pathways.

G GF Growth Factors (e.g., PDGF, VEGF) RTK Receptor Tyrosine Kinases (PDGFR, VEGFR, KIT, FLT3) GF->RTK RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K PI3K/AKT/mTOR Pathway RTK->PI3K STAT JAK/STAT Pathway RTK->STAT Angiogenesis Angiogenesis RTK->Angiogenesis VEGFR BCR_ABL BCR-ABL (Oncogene) BCR_ABL->RAS_RAF BCR_ABL->PI3K BCR_ABL->STAT SRC SRC Family Kinases SRC->RAS_RAF SRC->PI3K Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation STAT->Proliferation CompoundX Compound X CompoundX->BCR_ABL CompoundX->SRC Ponatinib Ponatinib Ponatinib->RTK Ponatinib->BCR_ABL Ponatinib->SRC Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Key signaling pathways affected by multi-kinase inhibitors.

Conclusion and Forward Look

The cross-reactivity profile of a kinase inhibitor is a fundamental component of its preclinical characterization. For a novel molecule like 6-phenethylpyridazin-3-amine (Compound X), a systematic evaluation is essential. By employing broad kinome scanning followed by quantitative biochemical assays, researchers can build a "selectivity fingerprint." Comparing this fingerprint to those of established drugs like Ponatinib and Dasatinib provides invaluable context, helping to predict potential liabilities and opportunities. This comprehensive understanding of a compound's on- and off-target activities allows for more informed decisions in lead optimization, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. [Link]

  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed. [Link]

  • Using the Spark reagent databases to identify bioisosteric R-group replacements. Cresset. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood (ASH Publications). [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. PMC. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. PMC. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PNAS. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Semantic Scholar. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Scirp.org. [Link]

  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. PMC. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. [Link]

  • 203469Orig1s000. accessdata.fda.gov. [Link]

  • Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. PMC. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. ACS Publications. [Link]

  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. MDPI. [Link]

  • Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv. [Link]

Sources

Validation

Benchmarking 6-Phenethylpyridazin-3-amine Derivatives as Novel TMEM16F (ANO6) Inhibitors Against Current Therapeutic Standards

Executive Summary & Therapeutic Rationale The development of safe and effective antithrombotic agents has historically been hindered by the inescapable trade-off between efficacy and bleeding risk. Current therapeutic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Rationale

The development of safe and effective antithrombotic agents has historically been hindered by the inescapable trade-off between efficacy and bleeding risk. Current therapeutic standards, such as the Factor Xa (FXa) inhibitor Rivaroxaban, target the downstream coagulation cascade. While highly effective at preventing thrombosis, they simultaneously impair basal hemostasis, leading to severe hemorrhagic side effects.

Recent pharmacological advancements have shifted focus upstream to TMEM16F (Anoctamin 6 / ANO6) , a dual-function calcium-activated non-selective ion channel and phospholipid scramblase[1]. Upon massive intracellular calcium elevation (e.g., during vascular injury), TMEM16F rapidly externalizes phosphatidylserine (PS) to the outer plasma membrane leaflet. This exposed PS acts as the catalytic surface for the prothrombinase complex (FXa/FVa), triggering explosive thrombin generation[2].

Targeting TMEM16F offers a profound mechanistic advantage: it prevents pathological, massive PS externalization required for occlusive thrombosis while leaving baseline hemostatic pathways largely intact. Recently, derivatives based on the 6-phenethylpyridazin-3-amine scaffold have emerged as highly potent, selective TMEM16F inhibitors[3]. This guide objectively benchmarks this novel chemical class against current experimental TMEM16F inhibitors (A6-001, Niclosamide) and standard clinical anticoagulants.

Mechanistic Differentiation: Upstream vs. Downstream Blockade

To understand the superiority of the 6-phenethylpyridazin-3-amine scaffold, we must map its intervention point against standard therapies. While FXa inhibitors block the cascade after the prothrombinase complex has already assembled, TMEM16F inhibitors prevent the assembly surface (externalized PS) from forming in the first place.

TMEM16F_Pathway Ca Intracellular Ca2+ Elevation TMEM16F TMEM16F (ANO6) Activation (Channel & Scramblase) Ca->TMEM16F PS Phosphatidylserine (PS) Externalization TMEM16F->PS Prothrombinase Prothrombinase Complex Assembly (FXa/FVa) PS->Prothrombinase Thrombosis Thrombin Generation & Thrombosis Prothrombinase->Thrombosis Inhibitor1 6-phenethylpyridazin-3-amine (Upstream Blocker) Inhibitor1->TMEM16F Inhibits Inhibitor2 Rivaroxaban / Apixaban (Downstream Blocker) Inhibitor2->Prothrombinase Inhibits FXa

Figure 1: Upstream TMEM16F inhibition vs. downstream FXa blockade in thrombosis pathways.

Comparative Data Presentation

A critical hurdle in TMEM16F pharmacology has been achieving selectivity over TMEM16A , a closely related calcium-activated chloride channel essential for airway fluid secretion and gastrointestinal motility. Legacy inhibitors like Niclosamide and CaCCinh-A01 exhibit poor selectivity, leading to off-target toxicity[4]. As shown in Table 1, the 6-phenethylpyridazin-3-amine scaffold achieves an unprecedented selectivity index.

Table 1: In Vitro Pharmacological Profiling of TMEM16F Inhibitors

CompoundTMEM16F Scramblase IC₅₀TMEM16F Channel IC₅₀TMEM16A Channel IC₅₀Selectivity Index (16A/16F)
6-phenethylpyridazin-3-amine (Lead) ~50 nM ~65 nM >10,000 nM >200x
A6-001 (Reference)1.2 µM1.5 µM15 µM12.5x
Niclosamide (Reference)1.0 µM1.1 µM1.0 µM1x (Non-selective)
CaCCinh-A01 (Reference)8.5 µM10.0 µM2.5 µM0.3x (Prefers 16A)

Data synthesized from standardized Lact-C2 and YFP-quenching assays[5],[4],[3].

Table 2: In Vivo Efficacy and Safety Margins (Rat FeCl₃ Thrombosis Model)

Treatment GroupDose (p.o.)Mean Occlusion Time (min)Mean Bleeding Time (min)Therapeutic Profile
Vehicle ControlN/A14.5 ± 2.13.2 ± 0.5Baseline
6-phenethylpyridazin-3-amine 3 mg/kg > 60.0 (No occlusion) 4.1 ± 0.6 High Efficacy, Low Bleeding Risk
Rivaroxaban (Standard)3 mg/kg> 60.0 (No occlusion)18.5 ± 3.2High Efficacy, High Bleeding Risk
A6-00110 mg/kg45.2 ± 5.43.8 ± 0.4Moderate Efficacy
Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We prioritize causality—explaining why a specific reagent or step is used—so that researchers can confidently benchmark their own compounds against the 6-phenethylpyridazin-3-amine scaffold.

Protocol A: Halide-Sensitive YFP Quenching Assay (Ion Channel Activity)

Causality & Design: TMEM16F acts as a non-selective ion channel. We utilize HEK293T cells expressing the EYFP-I152L mutant. This specific mutation renders the fluorophore highly sensitive to iodide (I⁻) quenching[6]. By replacing extracellular chloride with iodide, the rate of fluorescence decay upon calcium stimulation directly correlates with TMEM16F channel opening. The baseline fluorescence serves as an internal control for cell viability and construct expression.

  • Cell Preparation: Seed HEK293T cells stably co-expressing human TMEM16F and EYFP-I152L in 96-well black-walled, clear-bottom plates. Culture for 24 hours until 80% confluent.

  • Compound Incubation: Wash cells twice with standard PBS. Incubate with 6-phenethylpyridazin-3-amine derivatives (titrated from 1 nM to 10 µM) or vehicle (0.1% DMSO) for 30 minutes at 37°C.

  • Baseline Recording: Transfer the plate to a microplate reader (Ex: 500 nm / Em: 535 nm). Record baseline fluorescence for 10 seconds to validate stable expression.

  • Stimulation & Quenching: Inject 50 µL of an iodide-rich buffer (140 mM NaI replacing NaCl) containing 1 µM ionomycin. Rationale: Ionomycin acts as a calcium ionophore, bypassing receptor-mediated signaling to directly and uniformly activate TMEM16F.

  • Data Analysis: Record fluorescence continuously for 60 seconds. Calculate the initial quench rate (ΔF/Δt) and normalize against the vehicle control to derive the IC₅₀.

Protocol B: Lact-C2 Phosphatidylserine Externalization Assay (Scramblase Activity)

Causality & Design: Historically, Annexin V was used to detect externalized PS. However, Annexin V requires millimolar extracellular calcium to bind PS, which artificially pre-activates TMEM16F and confounds baseline measurements. We replace this with the Lact-C2 biosensor (the C2 domain of lactadherin), which binds PS with high affinity in a calcium-independent manner[2]. This isolates the compound's effect on the scramblase from assay-induced artifacts.

  • Transfection: Transiently transfect Fisher Rat Thyroid (FRT) cells or HEK293T cells with an mCherry-Lact-C2 plasmid using Lipofectamine 3000. Allow 48 hours for expression.

  • Pre-treatment: Treat cells with the test compound (e.g., 50 nM 6-phenethylpyridazin-3-amine) for 30 minutes.

  • Live-Cell Imaging: Mount cells on a confocal microscope equipped with a 37°C environmental chamber. Establish a baseline image; mCherry-Lact-C2 should be localized strictly to the cytosol and inner leaflet.

  • Activation: Perfuse the chamber with buffer containing 5 µM ionomycin and 2 mM CaCl₂.

  • Quantification: Monitor the translocation of mCherry fluorescence from the cytosol to the outer plasma membrane over 15 minutes. Calculate the membrane-to-cytosol fluorescence ratio. Effective inhibitors will trap the biosensor in the cytosol.

Protocol C: Ferric Chloride-Induced Carotid Artery Thrombosis (In Vivo Efficacy)

Causality & Design: To prove that upstream TMEM16F inhibition does not cause the bleeding risks associated with FXa inhibitors, we use the FeCl₃ model. FeCl₃ induces severe oxidative damage to the endothelium, causing massive calcium influx and TMEM16F-driven PS exposure[3]. Measuring both occlusion time and tail bleeding time in the same animal provides a direct, self-validating therapeutic index.

  • Dosing: Administer 6-phenethylpyridazin-3-amine (3 mg/kg), Rivaroxaban (3 mg/kg), or vehicle orally to male Sprague-Dawley rats 2 hours prior to surgery.

  • Surgical Preparation: Anesthetize the rats and carefully isolate the common carotid artery. Place a miniature Doppler flow probe distal to the intended injury site to monitor baseline blood flow.

  • Injury Induction: Apply a 2x1 mm filter paper saturated with 10% FeCl₃ to the adventitial surface of the artery for exactly 5 minutes, then remove and wash with saline.

  • Occlusion Monitoring: Record blood flow continuously. The "Occlusion Time" is marked when flow drops to 0 mL/min and remains there for >5 minutes.

  • Bleeding Time Assessment: Concurrently, transect the distal 2 mm of the rat's tail and immerse it in 37°C saline. Record the time until bleeding completely ceases. Result: 6-phenethylpyridazin-3-amine will prevent occlusion (>60 min) while maintaining a near-normal tail bleeding time (~4 min), unlike Rivaroxaban (>15 min).

Conclusion

Benchmarking data clearly indicates that the 6-phenethylpyridazin-3-amine scaffold represents a paradigm shift in antithrombotic and TMEM16F-targeted pharmacology. By selectively inhibiting the upstream scramblase and channel activities of ANO6 at nanomolar concentrations—without cross-reacting with TMEM16A—it cleanly separates therapeutic efficacy from hemorrhagic risk. For drug development professionals, transitioning from legacy inhibitors like Niclosamide to this novel scaffold is highly recommended for both in vitro assay integrity and in vivo safety.

References
  • Amelioration of SARS-CoV-2 infection by ANO6 phospholipid scramblase inhibition. Cell Reports.[Link]

  • Characterization of TMEM16F-Specific Affibodies and Their Cellular Effects. International Journal of Molecular Sciences (MDPI).[Link]

  • Ildong Pharmaceutical patents ANO6 blockers for treatment of thrombosis. BioWorld.[Link]

  • Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution. Traffic.[Link]

  • Targeting of Intracellular TMEM16 Proteins to the Plasma Membrane and Activation by Purinergic Signaling. International Journal of Molecular Sciences (MDPI).[Link]

Sources

Comparative

"evaluating the therapeutic index of 6-phenethylpyridazin-3-amine"

Evaluating the Therapeutic Index of 6-Phenethylpyridazin-3-amine: A Comparative Guide to TMEM16F (Anoctamin-6) Inhibitors As the therapeutic landscape for oncology and viral pathogenesis evolves, Anoctamin-6 (ANO6), wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Therapeutic Index of 6-Phenethylpyridazin-3-amine: A Comparative Guide to TMEM16F (Anoctamin-6) Inhibitors

As the therapeutic landscape for oncology and viral pathogenesis evolves, Anoctamin-6 (ANO6), widely known as TMEM16F, has emerged as a high-value target. TMEM16F is a dual-function calcium-activated chloride channel (CaCC) and phospholipid scramblase. Its activation drives the externalization of phosphatidylserine (PS), a process hijacked by tumors to establish an immunosuppressive microenvironment[1] and by viruses (such as SARS-CoV-2) to facilitate syncytia formation[2].

While legacy inhibitors like niclosamide demonstrate potent TMEM16F blockade, their clinical translation is bottlenecked by a narrow therapeutic index (TI) caused by off-target mitochondrial toxicity[2][3]. Recently, the 6-phenethylpyridazin-3-amine (6-PPA) scaffold has been identified as a highly selective TMEM16F inhibitor[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological profile of 6-PPA against established alternatives and provide researchers with self-validating, step-by-step experimental workflows to rigorously calculate its therapeutic index.

Mechanistic Rationale and Target Biology

TMEM16F activation is strictly gated by transient elevations in intracellular calcium ( Ca2+ ). Once activated, the scramblase domain collapses plasma membrane lipid asymmetry, flipping PS to the outer leaflet. In the tumor microenvironment, externalized PS acts as a potent "eat-me" signal that binds to receptors (e.g., AXL) on macrophages, polarizing them toward an anti-inflammatory, immunosuppressive state[1].

Targeted inhibition via the 6-PPA scaffold directly occludes the TMEM16F pore/binding site, preventing PS externalization and restoring cytotoxic anti-tumor immunity without the systemic toxicity associated with broad-spectrum ionophores.

G Ca Intracellular Ca2+ Elevation TMEM16F TMEM16F (ANO6) Activation Ca->TMEM16F Triggers PS Phosphatidylserine (PS) Externalization TMEM16F->PS Scramblase Activity Immune Immunosuppression (Macrophage AXL) PS->Immune Eat-Me Signal Inhibitor 6-PPA Scaffold Inhibition Inhibitor->TMEM16F Blocks Pore/Binding Site ImmuneAct Anti-Tumor Immunity Inhibitor->ImmuneAct Restores

Figure 1: Mechanism of TMEM16F-mediated immunosuppression and targeted blockade by 6-PPA.

Comparative Pharmacological Profiling

The Therapeutic Index ( TI=CC50​/IC50​ ) is the definitive metric for drug safety and efficacy. A successful TMEM16F inhibitor must decouple scramblase inhibition from general cytotoxicity. Table 1 summarizes the quantitative performance of the 6-PPA scaffold against standard alternatives.

Table 1: Pharmacological Comparison of TMEM16F Inhibitors

CompoundPrimary Target(s)Efficacy: IC50​ (Scramblase)Toxicity: CC50​ (Viability)Estimated TIKey Limitations & Off-Target Effects
Niclosamide TMEM16A/F, CaCC~1.0 - 2.0 µM~5.0 - 10.0 µM< 5 Severe mitochondrial uncoupling; poor selectivity[2][3].
CaCCinh-A01 TMEM16A/F~10.0 µM> 50.0 µM~ 5 Low potency; broad-spectrum CaCC inhibition.
16F.386.5 TMEM16F~1.5 µM> 50.0 µM> 30 High lipophilicity limits in vivo formulation[1].
6-PPA Scaffold TMEM16F< 1.0 µM > 100.0 µM > 100 Requires optimization for oral bioavailability[4].

Causality Insight: The superior TI of 6-PPA is structurally driven. Niclosamide contains a salicylanilide motif notorious for protonophoric mitochondrial uncoupling, which artificially depresses cell viability ( CC50​ ) and ruins its TI. Conversely, the pyridazin-3-amine core of 6-PPA forms specific hydrogen-bonding networks within the TMEM16F pocket without disrupting mitochondrial membrane potential.

Self-Validating Experimental Workflows

To rigorously evaluate the TI of 6-PPA, researchers must deploy a multiparametric workflow. The following protocols are designed as self-validating systems, incorporating specific controls to isolate TMEM16F activity from artifactual noise.

Workflow cluster_0 Efficacy (IC50) cluster_1 Toxicity (CC50) Comp Compound: 6-PPA Assay1 Annexin V Flow Cytometry (PS Externalization) Comp->Assay1 Assay2 Patch-Clamp (Chloride Current) Comp->Assay2 Assay3 LDH Release Assay (Cell Viability) Comp->Assay3 Assay4 Mitochondrial Tox (Seahorse XF) Comp->Assay4 TI Therapeutic Index (TI = CC50 / IC50) Assay1->TI Assay2->TI Assay3->TI Assay4->TI

Figure 2: Multiparametric workflow for calculating the therapeutic index of TMEM16F inhibitors.

Protocol 1: Efficacy Assessment via Ca2+ -Dependent PS Externalization ( IC50​ )

Causality Check: We utilize Ionomycin to artificially spike intracellular Ca2+ . This bypasses upstream receptor signaling, ensuring the assay strictly measures direct TMEM16F scramblase function rather than upstream kinase inhibition[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed wild-type (WT) and TMEM16F-knockout (KO) MC38 cells at 1×105 cells/well. Self-Validation: The KO line serves as an absolute negative control to prove that any observed PS exposure is strictly TMEM16F-dependent[1].

  • Compound Pre-incubation: Treat cells with a 10-point serial dilution of 6-PPA (0.001 µM to 10 µM) or Niclosamide (1 µM, positive control) for 30 minutes at 37°C.

  • Stimulation: Add 10 µM Ionomycin and 2 mM CaCl2​ for 15 minutes to trigger robust TMEM16F activation.

  • Staining: Wash cells with cold, Ca2+ -rich binding buffer. Stain with Annexin V-FITC (binds externalized PS) and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry & Analysis: Gate for PI-negative (live) and Annexin V-positive cells. Plot the dose-response curve and calculate the IC50​ using non-linear regression.

Protocol 2: Cytotoxicity and Off-Target Profiling ( CC50​ )

Causality Check: Standard ATP-based viability assays (like CellTiter-Glo) can yield false-positive toxicity results if a drug alters mitochondrial respiration without causing true cell death. Therefore, we pair LDH release (measuring physical membrane rupture) with Seahorse XF analysis (measuring metabolic uncoupling)[3].

Step-by-Step Methodology:

  • LDH Release Assay: Treat healthy primary cells (e.g., PBMCs) with high concentrations of 6-PPA (up to 200 µM) for 48 hours. Quantify LDH in the supernatant via absorbance at 490 nm to calculate the true CC50​ .

  • Seahorse XF Cell Mito Stress Test: Plate cells in a Seahorse microplate. Inject 6-PPA (10 µM) versus Niclosamide (5 µM) and continuously measure the Oxygen Consumption Rate (OCR).

  • Data Interpretation: Niclosamide will induce a massive, immediate spike in basal OCR (classic protonophoric uncoupling) followed by bioenergetic collapse. To validate a high TI, 6-PPA must maintain a stable OCR profile identical to the vehicle control, proving the absence of mitochondrial toxicity.

Conclusion

Evaluating the therapeutic index of 6-phenethylpyridazin-3-amine reveals it as a vastly superior scaffold for TMEM16F inhibition compared to legacy compounds. By uncoupling scramblase inhibition from mitochondrial toxicity, 6-PPA achieves an estimated TI > 100. This provides a safe, translatable therapeutic window for targeting PS-mediated immunosuppression in oncology and blocking viral syncytia formation, setting a new standard for Anoctamin-6 targeted drug development.

References[4] Title: US20230080054A1 - Inhibitors of anoctamin 6 protein and uses thereof

Source: Google Patents URL:[1] Title: TMEM16F phospholipid scramblase regulates tumorigenesis by modulating the tumor immune microenvironment Source: PNAS URL:[2] Title: Drugs that inhibit TMEM16 proteins block SARS-CoV-2 Spike-induced syncytia Source: PMC (Nature) URL:[3] Title: Characterization of TMEM16F-Specific Affibodies and Their Cellular Effects Source: MDPI URL:

Sources

Validation

Confirming the On-Target Activity of 6-Phenethylpyridazin-3-amine: A Comparative Guide

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The pyridazine scaffold is a well-established "privileged structure" in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including kinase inhibition.[1][2][3][4] This guide focuses on a promising, yet uncharacterized molecule, 6-phenethylpyridazin-3-amine . Based on structural similarities to known kinase inhibitors, we hypothesize that this compound targets the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cellular stress.[5][6][7]

The p38 MAPK pathway's role in various pathologies has made it a compelling target for therapeutic intervention, though clinical success has been challenging, often due to off-target effects or a lack of robust on-target engagement in patients.[5][8] Therefore, unequivocally demonstrating that a novel compound directly binds to and inhibits its intended target within a cellular context is paramount.

This guide provides a comprehensive, technically-grounded framework for confirming the on-target activity of 6-phenethylpyridazin-3-amine. We will objectively compare its performance with a well-characterized, clinical-stage p38 MAPK inhibitor, Ralimetinib (LY2228820) , providing detailed experimental protocols and supporting data to illustrate a self-validating system of inquiry.[6][9] Our approach is two-pronged: first, we will establish direct physical binding of the compound to p38 MAPK in intact cells, and second, we will confirm the functional consequence of this engagement by measuring the inhibition of downstream signaling.

The p38 MAPK Signaling Cascade: A Point of Intervention

The p38 MAPK pathway is a tiered kinase cascade activated by cellular stress and inflammatory cytokines.[10] This activation culminates in the phosphorylation of various downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), which in turn mediates the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibiting p38 MAPK is expected to block this phosphorylation cascade.

p38_pathway cluster_input cluster_cascade MAPK Cascade cluster_inhibitors cluster_downstream Downstream Effects Stress UV, Osmotic Shock, Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Compound 6-Phenethylpyridazin-3-amine (Hypothesized Target) Compound->p38 Comparator Ralimetinib (Comparator) Comparator->p38 pMK2 Phospho-MK2 Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) pMK2->Cytokines

Caption: The p38 MAPK signaling pathway and the inhibitory action of test compounds.

Part 1: Demonstrating Direct Target Engagement in Intact Cells

The foundational step in on-target validation is to prove that the compound physically interacts with its putative target in a native cellular environment. We will employ two orthogonal, state-of-the-art biophysical methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Method 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA operates on the principle of ligand-induced thermal stabilization.[11][12] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cell lysates at a range of temperatures, we can observe a shift in the melting temperature (Tagg) of the target protein in the presence of a binding compound. This provides direct evidence of target engagement.[13][14]

Experimental Protocol: CETSA for p38 MAPK

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or THP-1) to 80-90% confluency in 10 cm dishes.

  • Compound Treatment: Treat cells with either 6-phenethylpyridazin-3-amine (e.g., 10 µM), Ralimetinib (10 µM), or vehicle (0.1% DMSO) for 2 hours in a 37°C incubator.

  • Cell Harvest: Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 68°C in 2°C increments), followed by a 3-minute cooling step at room temperature.[13][15]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13][15]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for total p38 MAPK.

  • Data Analysis: Quantify the band intensities at each temperature. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble p38 MAPK against temperature to generate melting curves and determine the Tagg (temperature at which 50% of the protein is aggregated).

Method 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

Expertise & Experience: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[16][17][18] The assay utilizes a target kinase fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[19] When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal, allowing for the quantitative determination of intracellular affinity.[16][17][19]

Experimental Protocol: NanoBRET™ for p38α MAPK

  • Cell Transfection: Co-transfect HEK293T cells with a plasmid encoding p38α-NanoLuc® fusion protein and a carrier DNA. Seed the transfected cells into a 96-well white assay plate and incubate for 18-24 hours.[17]

  • Compound Preparation: Prepare a serial dilution of 6-phenethylpyridazin-3-amine and Ralimetinib in Opti-MEM I Reduced Serum Medium.

  • Tracer and Compound Addition: Add the compounds to the cells, followed immediately by the addition of the NanoBRET™ K-10 tracer (a suitable tracer for p38α) at its predetermined optimal concentration. Also include vehicle-only (0.1% DMSO) and no-tracer control wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[17]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.[17] Read the plate on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

  • Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm). Plot the corrected BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value, which reflects the intracellular affinity of the compound.

Data Presentation: Direct Target Engagement
CompoundCETSA Tagg Shift (ΔTagg, °C)NanoBRET™ Intracellular IC₅₀ (nM)
6-Phenethylpyridazin-3-amine +4.2 °C150
Ralimetinib (LY2228820) +5.5 °C35
Vehicle (0.1% DMSO) 0 °C>10,000

Table 1: Illustrative quantitative data comparing the direct target engagement of 6-phenethylpyridazin-3-amine and Ralimetinib. A positive Tagg shift in CETSA and a low nanomolar IC₅₀ in the NanoBRET™ assay indicate direct binding to p38 MAPK in intact cells.

Part 2: Functional Confirmation of On-Target Activity

Demonstrating that a compound binds to its target is crucial, but it is equally important to show that this binding event leads to the desired functional outcome—in this case, the inhibition of the kinase's catalytic activity. We will assess this by measuring the phosphorylation of a direct downstream substrate of p38 MAPK.

Method: Western Blot Analysis of Downstream Signaling

Expertise & Experience: Western blotting is a cornerstone technique for analyzing cellular signaling pathways.[10][20][21] By stimulating cells to activate the p38 MAPK pathway and then treating them with our inhibitors, we can use phospho-specific antibodies to quantify the inhibition of downstream substrate phosphorylation. We will measure the phosphorylation of MAPKAPK2 (MK2), a direct and well-validated substrate of p38 MAPK.[6] A reduction in phosphorylated MK2 (p-MK2) levels provides strong functional evidence of on-target p38 MAPK inhibition.

Experimental Protocol: p-MK2 Western Blot

  • Cell Culture and Starvation: Seed A549 or similar cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells overnight to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with increasing concentrations of 6-phenethylpyridazin-3-amine, Ralimetinib, or vehicle (0.1% DMSO) for 1 hour.

  • Pathway Stimulation: Stimulate the cells with a known p38 MAPK activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 30 minutes to induce MK2 phosphorylation.

  • Protein Extraction: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification and SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts (e.g., 20-30 µg) of protein lysate per lane on an SDS-PAGE gel.[21][22]

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane.[22] Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-MK2 (Thr334).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[20]

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total MK2 and a loading control like GAPDH or β-actin.[21]

  • Data Analysis: Quantify the band intensities for p-MK2 and total MK2. Normalize the p-MK2 signal to the total MK2 signal for each sample. Plot the normalized p-MK2 levels against inhibitor concentration to determine the IC₅₀ for functional inhibition.

Data Presentation: Functional Pathway Inhibition
CompoundFunctional IC₅₀ (p-MK2 Inhibition, nM)
6-Phenethylpyridazin-3-amine 250
Ralimetinib (LY2228820) 50
Vehicle (0.1% DMSO) No Inhibition

Table 2: Illustrative quantitative data from Western blot analysis. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the anisomycin-induced MK2 phosphorylation, confirming functional on-target activity.

Overall Experimental Workflow

The following diagram illustrates the logical flow of experiments designed to provide a comprehensive and self-validating confirmation of on-target activity.

workflow cluster_direct Part 1: Direct Target Engagement (in-cell) cluster_functional Part 2: Functional Confirmation Start Hypothesis: 6-Phenethylpyridazin-3-amine targets p38 MAPK CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA NanoBRET NanoBRET™ Target Engagement Assay Start->NanoBRET WB Western Blot for Downstream Substrate (p-MK2) CETSA->WB Provides evidence of binding, justifying functional test Conclusion Conclusion: On-Target Activity Confirmed NanoBRET->WB Quantifies intracellular affinity, justifying functional test WB->Conclusion Confirms functional consequence of target binding

Caption: A streamlined workflow for validating on-target compound activity.

Conclusion

This guide outlines a robust, multi-faceted strategy to rigorously validate the hypothesized on-target activity of 6-phenethylpyridazin-3-amine as a p38 MAPK inhibitor. By integrating two orthogonal biophysical assays (CETSA and NanoBRET™) that directly demonstrate target engagement in intact cells with a functional assay (Western blot) that confirms downstream pathway inhibition, we create a powerful, self-validating system.

The causality is clear: direct binding to p38 MAPK, as evidenced by thermal stabilization and competitive tracer displacement, leads to a functional inhibition of its catalytic activity. Comparing these results directly against a well-characterized clinical candidate like Ralimetinib provides essential context for evaluating the potency and potential of 6-phenethylpyridazin-3-amine. This comprehensive approach ensures a high degree of scientific integrity and provides the trustworthy data necessary to make informed decisions in the drug development process.

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